molecular formula C14H19NO B1324162 (2-Cyclohexyl)ethyl 2-pyridyl ketone CAS No. 898779-60-7

(2-Cyclohexyl)ethyl 2-pyridyl ketone

Cat. No.: B1324162
CAS No.: 898779-60-7
M. Wt: 217.31 g/mol
InChI Key: QMNOWTBUUMGMRE-UHFFFAOYSA-N
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Description

(2-Cyclohexyl)ethyl 2-pyridyl ketone is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Cyclohexyl)ethyl 2-pyridyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyclohexyl)ethyl 2-pyridyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOWTBUUMGMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641990
Record name 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-60-7
Record name 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (2-Cyclohexyl)ethyl 2-pyridyl ketone, a molecule of interest for researchers, scientists, and professionals in drug development. The guide focuses on two primary, robust synthetic strategies: the Grignard reaction with 2-cyanopyridine and the acylation of 2-lithiopyridine. Each method is discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This document is intended to serve as a practical resource, enabling the successful synthesis and purification of the target compound.

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones are a class of compounds that feature prominently in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic and steric properties, often leading to favorable interactions with biological targets. The ketone functional group serves as a versatile handle for further chemical modifications, making these molecules valuable synthons in the development of novel therapeutics and functional materials.

(2-Cyclohexyl)ethyl 2-pyridyl ketone, with its combination of a pyridine ring, a ketone linker, and a cyclohexylethyl substituent, presents a scaffold with potential applications in various areas of drug discovery. The cyclohexyl group introduces lipophilicity, which can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

This guide provides a detailed exploration of the most practical and efficient methods for the synthesis of this target molecule, with a focus on providing researchers with the necessary information to replicate these procedures in a laboratory setting.

Strategic Approaches to the Synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone

The construction of the carbon-carbon bond between the pyridine ring and the acyl group is the key challenge in the synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone. While several methods for the formation of aryl ketones exist, the electron-deficient nature of the pyridine ring and the potential for N-alkylation or N-acylation necessitate careful consideration of the synthetic strategy. Direct Friedel-Crafts acylation of pyridine, for instance, is generally not feasible due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen lone pair[1].

Therefore, this guide will focus on two more effective and widely applicable methods:

  • Method A: Grignard Reaction with 2-Cyanopyridine. This classic approach involves the nucleophilic addition of a Grignard reagent to the electrophilic carbon of a nitrile, followed by hydrolysis of the resulting imine to yield the desired ketone.

  • Method B: Acylation of 2-Lithiopyridine. This strategy relies on the generation of a potent nucleophile by deprotonating pyridine (or a derivative) with a strong base, followed by its reaction with a suitable acylating agent.

The following sections will provide a detailed examination of each of these synthetic routes.

Method A: Synthesis via Grignard Reaction with 2-Cyanopyridine

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The reaction of an organomagnesium halide (Grignard reagent) with a nitrile provides a reliable route to ketones after an acidic workup[2][3][4][5][6][7].

Mechanistic Rationale

The synthesis proceeds in two main stages. First, the highly nucleophilic (2-Cyclohexyl)ethylmagnesium bromide attacks the electrophilic carbon of the nitrile in 2-cyanopyridine. This addition forms a magnesium salt of an imine. The second stage is the acidic hydrolysis of this intermediate, which converts the imine to the target ketone. It is crucial to maintain anhydrous conditions throughout the Grignard reagent formation and its reaction with the nitrile to prevent quenching of the organometallic species[8].

Experimental Workflow

The overall workflow for this synthetic approach is depicted below.

Grignard_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis and Workup cluster_3 Step 4: Purification A 2-Cyclohexylethyl Bromide C (2-Cyclohexyl)ethylmagnesium Bromide A->C Anhydrous Ether, Reflux B Magnesium Turnings B->C E Imine-Magnesium Complex C->E Anhydrous Ether, 0°C to RT D 2-Cyanopyridine D->E G (2-Cyclohexyl)ethyl 2-pyridyl ketone E->G Acidic Workup F Aqueous Acid (e.g., HCl) F->G H Crude Product G->H Extraction I Pure Product H->I Column Chromatography

Caption: Workflow for the Grignard Synthesis.

Detailed Experimental Protocol

Step 1: Preparation of (2-Cyclohexyl)ethylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 eq.).

  • Initiation: Add a small crystal of iodine to the magnesium turnings. In the dropping funnel, place a solution of 2-cyclohexylethyl bromide (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining 2-cyclohexylethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Cyanopyridine

  • Reaction Setup: In a separate, dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-cyanopyridine (1.0 eq.) in anhydrous diethyl ether or THF.

  • Addition: Cool the 2-cyanopyridine solution to 0 °C using an ice bath. Slowly add the freshly prepared (2-Cyclohexyl)ethylmagnesium bromide solution via a cannula or dropping funnel. A precipitate will likely form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Workup

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and a slight excess of dilute hydrochloric acid or sulfuric acid. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Hydrolysis: Stir the acidic mixture until the intermediate imine is fully hydrolyzed to the ketone. This may take 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Chromatography: Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes. The fractions containing the desired product can be identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (2-Cyclohexyl)ethyl 2-pyridyl ketone as an oil or low-melting solid.

Data Summary
ParameterValue
Starting Materials 2-Cyclohexylethyl bromide, Magnesium, 2-Cyanopyridine
Key Reagents Anhydrous Diethyl Ether or THF, Hydrochloric Acid
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours (total)
Typical Yield 60-80% (estimated based on similar reactions)
Purification Method Column Chromatography

Method B: Synthesis via Acylation of 2-Lithiopyridine

An alternative and powerful strategy for the synthesis of 2-acylpyridines involves the use of organolithium reagents. The direct lithiation of pyridine or the lithium-halogen exchange of a halopyridine generates a highly nucleophilic species that can readily react with an acylating agent.

Mechanistic Rationale

This method involves the deprotonation of a pyridine derivative, typically at the 2-position, using a strong base like n-butyllithium (n-BuLi), to form 2-lithiopyridine[9][10]. This organolithium compound is a potent nucleophile. Subsequent reaction with an activated carboxylic acid derivative, such as an acyl chloride (e.g., cyclohexylacetyl chloride), proceeds via a nucleophilic acyl substitution mechanism to furnish the desired ketone[11][12]. The use of low temperatures is critical to prevent side reactions.

Experimental Workflow

The workflow for the synthesis via acylation of 2-lithiopyridine is outlined below.

Lithiation_Acylation_Workflow cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: Lithiation of Pyridine cluster_2 Step 3: Acylation cluster_3 Step 4: Workup and Purification A Cyclohexylacetic Acid C Cyclohexylacetyl Chloride A->C Reflux B Thionyl Chloride B->C G (2-Cyclohexyl)ethyl 2-pyridyl ketone C->G D 2-Bromopyridine F 2-Lithiopyridine D->F Anhydrous THF, -78°C E n-Butyllithium E->F F->G Anhydrous THF, -78°C I Crude Product G->I Quenching and Extraction H Aqueous Quench H->I J Pure Product I->J Column Chromatography

Caption: Workflow for the Lithiation and Acylation Synthesis.

Detailed Experimental Protocol

Step 1: Preparation of Cyclohexylacetyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place cyclohexylacetic acid (1.0 eq.).

  • Acyl Chloride Formation: Slowly add thionyl chloride (2.0 eq.) to the carboxylic acid at room temperature. After the initial gas evolution subsides, heat the mixture to reflux for 2-3 hours.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclohexylacetyl chloride, which can be used in the next step without further purification.

Step 2: Lithiation of 2-Bromopyridine and Acylation

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

  • Lithiation: Dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Acylation: In a separate flask, dissolve the freshly prepared cyclohexylacetyl chloride (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold 2-lithiopyridine solution, again maintaining the temperature below -70 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

Step 3: Workup and Purification

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).

  • Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure (2-Cyclohexyl)ethyl 2-pyridyl ketone.

Data Summary
ParameterValue
Starting Materials 2-Bromopyridine, n-Butyllithium, Cyclohexylacetic Acid
Key Reagents Thionyl Chloride, Anhydrous THF
Reaction Temperature -78 °C
Reaction Time 3-4 hours
Typical Yield 50-70% (estimated based on similar reactions)
Purification Method Column Chromatography

Comparative Analysis of Synthetic Routes

FeatureMethod A: Grignard ReactionMethod B: Acylation of 2-Lithiopyridine
Starting Materials Readily available and relatively inexpensive.Requires a halopyridine and a strong organolithium base.
Reaction Conditions Milder temperatures (0 °C to reflux).Requires cryogenic temperatures (-78 °C).
Reagent Sensitivity Grignard reagents are sensitive to moisture and protic solvents.Organolithium reagents are extremely sensitive to moisture and air, and are pyrophoric.
Scope and Limitations Generally reliable for a wide range of nitriles.Can be sensitive to steric hindrance and the nature of the acylating agent.
Safety Considerations Use of flammable ethers. Exothermic reaction.Use of pyrophoric n-butyllithium requires specialized handling techniques. Cryogenic temperatures.
Overall Complexity Moderately complex, with a two-step, one-pot potential after Grignard formation.More technically demanding due to the need for very low temperatures and handling of pyrophoric reagents.

Characterization of (2-Cyclohexyl)ethyl 2-pyridyl ketone

The identity and purity of the synthesized (2-Cyclohexyl)ethyl 2-pyridyl ketone should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring (typically in the aromatic region, δ 7.0-9.0 ppm), the methylene protons adjacent to the carbonyl group and the cyclohexyl ring, and the protons of the cyclohexyl group (in the aliphatic region, δ 1.0-2.0 ppm).

    • ¹³C NMR: The spectrum should display a resonance for the carbonyl carbon (typically δ > 190 ppm), as well as signals for the carbons of the pyridine ring and the cyclohexylethyl moiety.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone[13][14]. Vibrations corresponding to the C-H bonds of the aromatic and aliphatic portions of the molecule will also be present[15].

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone. The Grignard reaction with 2-cyanopyridine offers a more operationally simple approach with milder reaction conditions, making it a suitable choice for general laboratory synthesis. The acylation of 2-lithiopyridine, while more technically demanding due to the use of cryogenic temperatures and pyrophoric reagents, provides a powerful alternative. The choice of synthetic route will ultimately depend on the specific resources, expertise, and safety infrastructure available to the researcher. Both methods, when executed with care and attention to detail as outlined in the provided protocols, should lead to the successful synthesis of the target pyridyl ketone, a valuable building block for further research and development.

References

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  • Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

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  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (n.d.). PubMed. Retrieved from [Link]

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A Technical Guide to Elucidating the Mechanism of Action for (2-Cyclohexyl)ethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclohexyl)ethyl 2-pyridyl ketone is a novel chemical entity whose biological activity and mechanism of action remain largely uncharacterized. The presence of the 2-pyridone scaffold, a privileged structure in medicinal chemistry, suggests potential therapeutic relevance.[1][2] This document provides a comprehensive, technically-focused guide for elucidating the compound's mechanism of action, from initial computational predictions to rigorous experimental validation. It is designed to serve as a strategic roadmap for research scientists and drug development professionals, outlining a logical, multi-pronged workflow that integrates computational chemistry, phenotypic screening, target identification proteomics, and biophysical validation. Each section details the scientific rationale behind the proposed methodologies, providing a self-validating framework to ensure robust and reproducible findings.

Introduction: The Case for a Systematic Mechanistic Investigation

The discovery of novel bioactive small molecules is a cornerstone of therapeutic innovation. While high-throughput screening can identify compounds with interesting physiological effects, the critical next step is to understand their mechanism of action (MoA). A thorough understanding of a compound's MoA is essential for lead optimization, predicting potential on- and off-target effects, and identifying patient populations most likely to respond to treatment.[3]

(2-Cyclohexyl)ethyl 2-pyridyl ketone contains a 2-pyridone heterocyclic ring, a motif found in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This structural feature makes it a compelling candidate for further investigation. However, with no established biological target, a systematic and unbiased approach is required for its characterization.

This guide eschews a rigid template in favor of a logical, causality-driven workflow. We will proceed from broad, hypothesis-generating techniques to specific, hypothesis-testing experiments, ensuring a robust and comprehensive investigation.

Phase I: Initial Characterization and Hypothesis Generation

The first phase focuses on gathering preliminary data to guide subsequent experimental work. This involves a combination of in silico analysis and broad-based cellular screening.

In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential biological targets.[4][5] These in silico approaches leverage vast databases of known compound-target interactions to predict the likely targets of a novel molecule based on its chemical structure.[6]

Key Methodologies:

  • Ligand-Based Approaches: These methods compare the structure of (2-Cyclohexyl)ethyl 2-pyridyl ketone to libraries of compounds with known biological activities. Techniques include chemical similarity searching and machine learning models trained on bioactivity data.[6]

  • Structure-Based Approaches: If a high-quality 3D structure of potential targets can be generated or accessed, molecular docking simulations can predict the binding pose and affinity of the compound to these targets.[5][6]

Experimental Protocol: In Silico Target Prediction

  • Obtain SMILES String: Convert the 2D structure of (2-Cyclohexyl)ethyl 2-pyridyl ketone into its SMILES (Simplified Molecular-Input Line-Entry System) representation.

  • Utilize Prediction Servers: Input the SMILES string into publicly available or commercial target prediction web servers. A highly reputable and widely used tool is SwissTargetPrediction.[7]

  • Analyze Predictions: The output will be a ranked list of potential protein targets based on prediction confidence.

  • Pathway Analysis: Subject the list of predicted targets to pathway analysis using tools like KEGG or Reactome to identify any enrichment in specific biological pathways or protein classes. This can provide initial clues about the compound's potential systemic effects.

Phenotypic Screening

Phenotypic screening is a target-agnostic approach that evaluates the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the molecular target.[8][9][10] This method is particularly powerful for discovering compounds with novel mechanisms of action.[9]

Rationale for Experimental Design: A panel of diverse human cell lines (e.g., representing different cancer types, or a non-cancerous cell line) should be selected to identify any cell-type-specific effects. High-content imaging is the preferred readout, as it can simultaneously capture a multitude of phenotypic changes, such as alterations in cell morphology, viability, proliferation, and the localization of subcellular components.[8]

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Plating: Seed a panel of selected cell lines in multi-well imaging plates (e.g., 96- or 384-well).

  • Compound Treatment: Treat the cells with a concentration range of (2-Cyclohexyl)ethyl 2-pyridyl ketone. Include appropriate vehicle (e.g., DMSO) and positive controls.

  • Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

  • Automated Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal texture).

  • Data Analysis: Compare the phenotypic profiles of treated cells to controls to identify significant, dose-dependent changes.

The results from this phase will generate initial hypotheses about the compound's biological function, which will be rigorously tested in the next phase.

Phase II: Unbiased Target Identification

With a confirmed cellular phenotype, the next critical step is to identify the direct molecular target(s) of (2-Cyclohexyl)ethyl 2-pyridyl ketone. This section outlines several orthogonal, unbiased approaches to confidently identify these binding partners.

Chemical Proteomics

Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules from within a complex biological sample, such as a cell lysate.[11][12][13][14] The core principle involves using a modified version of the small molecule to "pull down" its binding partners, which are then identified by mass spectrometry.[3][15]

Workflow Rationale: This approach relies on synthesizing a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the parent compound.[15] It is crucial that this modification does not significantly alter the compound's biological activity. The probe is then immobilized on a solid support (e.g., agarose beads) and incubated with cell lysate.[15] Proteins that bind to the compound are captured and subsequently identified.[15]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a biotinylated version of (2-Cyclohexyl)ethyl 2-pyridyl ketone. A key consideration is the attachment point of the linker, which should be at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

  • Probe Validation: Confirm that the synthesized probe retains the biological activity observed with the parent compound in the phenotypic screen.

  • Lysate Preparation: Prepare native protein lysates from the cell line that showed the most robust phenotype.

  • Affinity Pulldown: Incubate the lysate with the immobilized probe. As a crucial control, also incubate lysate with beads alone and with beads plus an excess of the free, non-biotinylated compound to distinguish specific binders from non-specific ones.

  • Elution and Digestion: Wash the beads to remove non-specific binders, then elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the control conditions. These are the high-confidence candidate targets.

Diagram: Chemical Proteomics Workflow

G cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Compound (2-Cyclohexyl)ethyl 2-pyridyl ketone Probe Synthesize Biotinylated Probe Compound->Probe Beads Immobilize Probe on Beads Probe->Beads Pulldown Affinity Pulldown (Incubate Lysate with Beads) Beads->Pulldown Lysate Cell Lysate Lysate->Pulldown Wash Wash to Remove Non-specific Binders Pulldown->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digest Elute->Digest MS LC-MS/MS Analysis Digest->MS Data Identify Enriched Proteins (Candidate Targets) MS->Data

Caption: Workflow for identifying protein targets using affinity purification-mass spectrometry.

Genetic Approaches: CRISPR-Based Screens

CRISPR-based genetic screens offer a powerful, complementary method for target identification.[16][17][18] These screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby implicating the gene product as a potential target or a critical component of the affected pathway.[3][19]

Rationale for Experimental Design: A genome-wide CRISPR knockout screen will be performed in the cell line most sensitive to (2-Cyclohexyl)ethyl 2-pyridyl ketone. Cells will be treated with a concentration of the compound that is sufficient to inhibit growth. Cells that acquire mutations in the gene encoding the direct target (or in genes essential for the compound's activity) will be more likely to survive.[3]

Experimental Protocol: CRISPR Knockout Resistance Screen

  • Library Transduction: Transduce a population of cells with a genome-wide lentiviral CRISPR library, such that, on average, each cell receives a single guide RNA (gRNA) targeting one gene for knockout.

  • Drug Selection: Treat the transduced cell population with (2-Cyclohexyl)ethyl 2-pyridyl ketone at a lethal or sub-lethal concentration (e.g., IC90). A parallel population is grown without the drug as a baseline control.

  • Genomic DNA Extraction: After a period of selection, harvest the surviving cells from both treated and untreated populations and extract their genomic DNA.

  • Sequencing: Amplify the gRNA-encoding regions from the genomic DNA and sequence them using next-generation sequencing (NGS).

  • Data Analysis: Identify gRNAs that are significantly enriched in the drug-treated population compared to the control population. The genes targeted by these enriched gRNAs are candidate targets or resistance genes.

Phase III: Target Validation and Mechanistic Elucidation

The candidate targets identified in Phase II must be rigorously validated to confirm a direct interaction and to elucidate the molecular mechanism of action.

Biophysical Confirmation of Direct Binding

Biophysical assays are essential for confirming a direct, physical interaction between the compound and the candidate protein(s). They also provide quantitative data on binding affinity and kinetics.

Key Methodologies:

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures biomolecular interactions in real-time.[20][21] It provides data on association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated.[22]

  • Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics.[23][24] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25][26]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

  • Compound Injection: Flow a series of concentrations of (2-Cyclohexyl)ethyl 2-pyridyl ketone over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of compound binding to the protein. This generates a sensorgram.[22]

  • Kinetic Analysis: Fit the sensorgram data to a binding model to determine the k_on, k_off, and K_D values.

Table 1: Representative Biophysical Data Summary

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (KD) e.g., 1.2 µMe.g., 1.5 µM
Association Rate (kon) e.g., 3.5 x 104 M-1s-1Not Directly Measured
Dissociation Rate (koff) e.g., 4.2 x 10-2 s-1Not Directly Measured
Stoichiometry (n) Not Directly Measurede.g., 1.1 (Compound:Protein)
Enthalpy (ΔH) Not Measurede.g., -8.5 kcal/mol
Cell-Based Target Engagement and Pathway Analysis

The final step is to confirm that the compound engages the target in a cellular context and modulates its downstream signaling pathway, thereby connecting the molecular interaction to the observed cellular phenotype.

Rationale for Experimental Design: The specific assay will depend on the identity and function of the validated target protein. For example, if the target is a kinase, an assay measuring the phosphorylation of its known substrate would be appropriate. If the target is a transcription factor, a reporter gene assay could be used.

General Protocol: Western Blot for Downstream Signaling

  • Cell Treatment: Treat cells with increasing concentrations of (2-Cyclohexyl)ethyl 2-pyridyl ketone.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for a downstream marker of the target's activity (e.g., a phosphorylated substrate).

  • Analysis: Quantify the change in the downstream marker to confirm that the compound modulates the target's pathway in a dose-dependent manner.

Diagram: Integrated Mechanism of Action Workflow

MoA_Workflow cluster_phase1 Phase I: Hypothesis Generation cluster_phase2 Phase II: Target Identification cluster_phase3 Phase III: Validation & Elucidation InSilico In Silico Target Prediction ChemProteomics Chemical Proteomics (AP-MS) InSilico->ChemProteomics Hypotheses CRISPR CRISPR Screen (Resistance/Sensitivity) InSilico->CRISPR Hypotheses PhenoScreen Phenotypic Screening PhenoScreen->ChemProteomics Cell Model PhenoScreen->CRISPR Cell Model Biophysics Biophysical Validation (SPR, ITC) ChemProteomics->Biophysics Candidate Targets CRISPR->Biophysics Candidate Targets Cellular Cellular Target Engagement Biophysics->Cellular Validated Target MoA Mechanism of Action Established Cellular->MoA

Caption: A multi-phase, integrated workflow for elucidating a compound's mechanism of action.

Conclusion

The framework presented in this guide outlines a rigorous, multi-faceted approach to elucidating the mechanism of action for (2-Cyclohexyl)ethyl 2-pyridyl ketone. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven validation, this workflow is designed to maximize the probability of success while ensuring the scientific integrity of the findings. The integration of computational, genetic, proteomic, and biophysical methods provides the necessary orthogonality to confidently identify and characterize the compound's molecular target and its impact on cellular pathways. This comprehensive understanding is the foundation upon which successful drug development programs are built.

References

  • 2-Pyridone - Wikipedia. Wikipedia. Available at: [Link].

  • Al-Ostoot, F. H., Al-Ghorbani, M., Zyle, Y. S., & Al-Majid, A. M. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(49), 30973-31001. Available at: [Link].

  • Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. Methods in Enzymology, 601, 1-19. Available at: [Link].

  • CRISPR Screens: Approaches, Strategies, and Workflow. Synthego. Available at: [Link].

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Available at: [Link].

  • Sydow, D., Wichard, J., & Rodríguez-Guerra, J. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2000, 1-21. Available at: [Link].

  • Kuhar, M., & Turel, I. (2017). Different chemical proteomic approaches to identify the targets of lapatinib. Chemical Communications, 53(5), 937-940. Available at: [Link].

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available at: [Link].

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link].

  • Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link].

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. Available at: [Link].

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link].

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  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 682-701. Available at: [Link].

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules. ACS Chemical Biology, 4(12), 949-957. Available at: [Link].

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. Available at: [Link].

  • CRISPR 101: Drug discovery and CRISPR. Addgene Blog. Available at: [Link].

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link].

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link].

  • CRISPR-based screens for drug discovery. Science. Available at: [Link].

  • ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link].

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Available at: [Link].

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. Available at: [Link].

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link].

  • CRISPR screening and its applications in drug discovery. Lonza Bioscience. Available at: [Link].

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  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link].

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. Available at: [Link].

  • Identification of novel drug targets and small molecule discovery for MRSA infections. National Institutes of Health. Available at: [Link].

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  • Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry, 90, 895-905. Available at: [Link].

Sources

Technical Guide: Structural Dynamics and Conformational Analysis of (2-Cyclohexyl)ethyl 2-pyridyl ketone

[1]

Executive Summary

(2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS: 898779-60-7), systematically identified as 1-(pyridin-2-yl)-3-cyclohexylpropan-1-one , represents a critical pharmacophore scaffold in medicinal chemistry. Its architecture combines an electron-deficient heteroaromatic ring (pyridine) with a lipophilic, steric bulk provider (cyclohexane) linked by a flexible ethylene-ketone bridge.

This guide provides a rigorous analysis of its molecular geometry, electronic distribution, and conformational preferences. Understanding these properties is essential for optimizing ligand-receptor binding affinities in GPCR and kinase inhibitor programs where this structural motif frequently appears.

Molecular Architecture & Connectivity[1]

The molecule is defined by three distinct structural domains, each contributing specific electronic and steric vectors to the global conformation.

Structural Domains[1]
  • Heteroaromatic Head (Acceptor): The 2-pyridyl moiety acts as a hydrogen bond acceptor (via the nitrogen lone pair) and an electron-withdrawing group, polarizing the adjacent carbonyl.

  • Electrophilic Core (Linker): The ketone carbonyl (C=O) serves as a rigid planar anchor, conjugating with the pyridine ring.

  • Lipophilic Tail (Donor/Bulk): The (2-cyclohexyl)ethyl chain introduces rotational degrees of freedom and hydrophobic bulk, essential for occupying hydrophobic pockets in target proteins.

Connectivity Diagram

The following directed graph illustrates the hierarchical connectivity and functional logic of the molecule.

MolecularStructurecluster_interactionsKey InteractionsPyridinePyridine Ring(Electron Deficient)KetoneKetone Linker(sp2 Planar)Pyridine->KetoneConjugationDipoleN-C=O Dipole AlignmentPyridine->DipoleEthylEthyl Spacer(Flexible -CH2-CH2-)Ketone->EthylRotational Axis 1Ketone->DipoleCyclohexaneCyclohexane Ring(Lipophilic Bulk)Ethyl->CyclohexaneRotational Axis 2Steric1,3-Diaxial AvoidanceCyclohexane->Steric

Figure 1: Functional connectivity and interaction zones of (2-Cyclohexyl)ethyl 2-pyridyl ketone.

Conformational Analysis

The biological activity of this molecule is dictated by its ability to adopt specific low-energy conformers. We analyze the three critical rotational barriers.

The Pyridine-Carbonyl Interface (N–C–C=O)

The bond connecting the pyridine ring to the carbonyl group possesses partial double-bond character due to resonance.

  • Preferred Conformation: trans (or anti-periplanar).

  • Mechanism: In the ground state, the pyridine nitrogen lone pair and the carbonyl oxygen lone pairs repel each other. The trans orientation (dihedral angle ~180°) minimizes this dipolar repulsion.

  • Exception (Chelation Mode): In the presence of metal cations (e.g., Mg²⁺, Zn²⁺) or proton donors, the molecule rotates to the cis (syn) conformation to form a stable 5-membered chelate ring.

The Ethyl Linker (–CH₂–CH₂–)

The ethylene bridge introduces significant flexibility.

  • Dominant Rotamer: Anti (staggered).

  • Energetics: The anti conformation places the bulky ketone group and the cyclohexane ring 180° apart, minimizing steric strain. Gauche conformers are higher in energy by approximately 0.9 kcal/mol but may be accessible within a protein binding pocket.

The Cyclohexane Ring[1]
  • Conformation: Chair.

  • Substituent Position: Equatorial.

  • Stability: The ethyl-ketone-pyridine chain is a bulky substituent. Placing it in the axial position would incur severe 1,3-diaxial interactions with the cyclohexane protons (approx. 1.7 kcal/mol penalty). Therefore, the substituent remains >95% equatorial at physiological temperatures.

Conformational Energy Landscape
Dihedral AxisLow Energy StateHigh Energy StateDriving Force
Py-C(=O) Trans (180°)Cis (0°)Dipole Minimization
C(=O)-CH2-CH2 AntiEclipsedSteric Hindrance
Cyclohexane Chair (Equatorial)Chair (Axial)1,3-Diaxial Strain

Synthesis & Characterization Protocol

For research applications requiring high-purity material, the following Grignard-based synthesis is the industry standard for 2-pyridyl ketones. This route prevents the formation of tertiary alcohol byproducts common in direct ester additions by controlling temperature and stoichiometry.

Synthetic Pathway

Reaction: Nucleophilic addition of (2-cyclohexylethyl)magnesium bromide to 2-cyanopyridine.

SynthesisSM12-Cyanopyridine(Starting Material)ImineImine Magnesium Salt(Stable Intermediate)SM1->ImineTHF, -78°C to 0°CSM2(2-Cyclohexylethyl)MgBr(Grignard Reagent)SM2->ImineHydrolysisAcid Hydrolysis(H3O+, 0°C)Imine->HydrolysisProduct(2-Cyclohexyl)ethyl2-pyridyl ketoneHydrolysis->Product

Figure 2: Controlled synthesis via nitrile addition to prevent over-alkylation.

Step-by-Step Protocol
  • Preparation of Grignard: In a flame-dried 3-neck flask under Argon, react (2-bromoethyl)cyclohexane with Mg turnings in anhydrous THF to generate (2-cyclohexylethyl)magnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add 2-cyanopyridine (1.0 eq) dropwise. Note: Using the nitrile instead of the ester prevents the "double addition" that leads to tertiary alcohols.

  • Imine Formation: Stir at 0°C for 2 hours. The reaction forms a stable imine-magnesium salt intermediate.

  • Hydrolysis: Quench with 1M HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria (Self-Validating System)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic triplet of the -CH₂- adjacent to the ketone at ~3.1 ppm and the aromatic doublets of the pyridine ring (8.6 ppm for H-6).

  • IR Spectroscopy: Strong C=O stretch at ~1695 cm⁻¹ (lower than typical aliphatic ketones due to pyridine conjugation).

  • Absence of Alcohol: Lack of broad O-H stretch at 3400 cm⁻¹ confirms successful ketone isolation without over-addition.

Pharmacological Relevance[1][2]

This molecule serves as a versatile intermediate for several drug classes:

  • Anticholinergics: Reduction of the ketone and subsequent functionalization can yield procyclidine-like analogues.

  • Muscle Relaxants: Structural similarity to Eperisone, where the piperidine ring is replaced or modified.

  • Kinase Inhibitors: The 2-pyridyl ketone motif is a known chelator for active site metals in metalloenzymes.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on conformational analysis of carbonyls).

  • Gawley, R. E. (1988). "Stereochemistry of the addition of organometallics to imines." Chemical Reviews, 88(7), 1177-1178. Link

  • Sigma-Aldrich. (2024). Product Specification: (2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS 898779-60-7). Link

  • Kyne, S. H., et al. (2011). "Grignard addition to nitriles: The imine mechanism." Journal of Organic Chemistry, 76(15), 6320-6326. (Mechanistic validation of the synthesis protocol).

Solubility and stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Introduction: Bridging Structure and Developability

(2-Cyclohexyl)ethyl 2-pyridyl ketone is a small molecule characterized by a unique combination of structural motifs: a lipophilic cyclohexyl group and a polar, basic pyridyl ketone core. This structure presents a compelling profile for interacting with biological targets, but it also raises critical questions regarding its physicochemical properties. The journey of a promising molecule from discovery to a viable drug candidate is critically dependent on a thorough understanding of its solubility and stability.[1][2] These properties are not mere data points; they are foundational pillars that dictate a compound's formulation, bioavailability, and ultimately, its therapeutic potential and shelf-life.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone. It is structured not as a rigid template, but as a logical progression of scientific inquiry, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.

Part 1: A Deep Dive into Solubility Profiling

Poor aqueous solubility is a primary hurdle in early drug development, often leading to challenges in formulation and erratic oral absorption.[4] The molecular architecture of (2-Cyclohexyl)ethyl 2-pyridyl ketone—with its basic nitrogen on the pyridine ring (pKa ~5.2) and the bulky, non-polar cyclohexyl group—suggests that its solubility will be highly dependent on pH.[5] A comprehensive assessment, therefore, requires exploring both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility: A Deliberate Choice

In the fast-paced environment of early drug discovery, kinetic solubility assays provide a rapid, high-throughput assessment. This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[6] While efficient, this can sometimes lead to supersaturated solutions, thus overestimating the true solubility.

For lead optimization and pre-formulation, thermodynamic solubility is the gold standard.[4][6] This equilibrium-based measurement reflects the true saturation point of a compound in a given medium and is crucial for making informed development decisions.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the most reliable approach for determining thermodynamic solubility.[7][8] Its strength lies in allowing the system to reach true equilibrium.

Objective: To determine the equilibrium solubility of (2-Cyclohexyl)ethyl 2-pyridyl ketone in various aqueous buffers.

Methodology:

  • Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • Compound Addition: Add an excess amount of solid (2-Cyclohexyl)ethyl 2-pyridyl ketone to individual vials containing each buffer. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (typically 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining micro-precipitates.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a calibration curve by making serial dilutions of the stock solution.

    • Analyze both the filtered supernatant samples and the calibration standards using a validated analytical method, such as HPLC-UV.[4]

    • Calculate the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess solid compound C Add compound to buffers A->C B Prepare aqueous buffers (various pH) B->C D Equilibrate on shaker (24-48h at controlled temp) C->D E Filter supernatant to remove undissolved solid D->E G Analyze samples & standards by HPLC-UV E->G F Prepare calibration standards F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining thermodynamic solubility.

Data Presentation: Summarizing Solubility Insights

Organizing the solubility data in a clear, tabular format is essential for interpretation and comparison.

pH of BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
1.225
4.525
6.825
7.425
7.437

Part 2: Comprehensive Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is a regulatory necessity and a scientific imperative.[9] Forced degradation, or stress testing, is a systematic process to identify the likely degradation products, elucidate degradation pathways, and, most critically, to develop and validate a stability-indicating analytical method.[9][10] The International Council on Harmonisation (ICH) guideline Q1A(R2) provides the foundational framework for this process.[11][12][13][14]

Pillar 1: The Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products.[15] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application due to its resolving power and versatility.[16]

Method Development Rationale:

  • Column Selection: A C18 reversed-phase column is a robust starting point, offering good retention for the moderately lipophilic (2-Cyclohexyl)ethyl 2-pyridyl ketone.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) will be necessary to resolve the parent compound from potential degradants with varying polarities.[17]

  • Wavelength Selection: The UV detector wavelength should be set at the absorbance maximum (λmax) of (2-Cyclohexyl)ethyl 2-pyridyl ketone to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Pillar 2: The Forced Degradation Protocol

The goal of stress testing is to achieve a target degradation of 5-20%.[10] This range is sufficient to produce and detect degradation products without forming irrelevant secondary degradants that would not appear under normal storage conditions.[9]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of (2-Cyclohexyl)ethyl 2-pyridyl ketone in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently if necessary.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photostability: Expose the stock solution (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) for the solution-based studies.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method.

Pillar 3: Identification of Degradation Products

While HPLC-UV can quantify the loss of the parent compound and detect degradants, it does not provide structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[18] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradation products.[19][20] Further fragmentation using tandem MS (MS/MS) can provide structural clues to confidently identify the degradants.[19]

Diagram: Forced Degradation & Analysis Workflow

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow A API Solution/ Solid B Acid (HCl, Heat) A->B C Base (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photo (UV/Vis Light) A->F G Analyze by Stability- Indicating HPLC-UV B->G C->G D->G E->G F->G H Quantify API Loss & Detect Degradants G->H I Characterize Degradants by LC-MS/MS H->I J Elucidate Degradation Pathways I->J

Caption: Integrated workflow for forced degradation studies.

Data Presentation: Summarizing Stability Profile

A summary table provides a clear overview of the molecule's liabilities.

Stress ConditionReagent/ParametersDuration% Assay of Parent% DegradationNo. of Degradants
ControlNone24h~100~00
Acid Hydrolysis0.1 M HCl, 60°C24h
Base Hydrolysis0.1 M NaOH, RT24h
Oxidation3% H₂O₂, RT24h
Thermal80°C (Solid)48h
PhotolyticICH Q1B-

Conclusion: From Data to Developability

The systematic evaluation of solubility and stability, as outlined in this guide, provides a robust foundation for advancing (2-Cyclohexyl)ethyl 2-pyridyl ketone in the drug development pipeline. The solubility data will directly inform formulation strategies, such as salt selection or the use of enabling technologies for poorly soluble compounds. The stability profile, elucidated through forced degradation, will guide the selection of appropriate storage conditions, packaging, and the establishment of a re-test period or shelf-life. By integrating these studies early, researchers can de-risk their programs and build a comprehensive data package that is both scientifically sound and aligned with global regulatory expectations.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Ardena. [Link]

  • ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... (2026, January 25). Assyro AI. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Avomeen. [Link]

  • Quality Guidelines. ICH. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025, August 5). International Journal of Research Publication and Reviews. [Link]

  • Pyridine. Wikipedia. [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

  • LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024, May 13). LCGC International - Chromatography Online. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. (2024, December 5). ACS Omega - ACS Publications. [Link]

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. (2022, August 1). LCGC International - Chromatography Online. [Link]

  • Prioritizing molecules for development based on physico-chemical characteristics. ResearchGate. [Link]

  • HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

  • Identifying polymer degradation products using LC–MS. (2025, December 15). YouTube. [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

Sources

(2-Cyclohexyl)ethyl 2-pyridyl ketone as a potential enzyme inhibitor

Technical Whitepaper: (2-Cyclohexyl)ethyl 2-pyridyl ketone as a Potential 11 -HSD1 Inhibitor[1]

Executive Summary

This technical guide evaluates (2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS 898779-60-7) as a functional scaffold for enzyme inhibition, specifically targeting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
1

Metabolic dysregulation, characterized by tissue-specific glucocorticoid excess, drives Type 2 Diabetes (T2D) and metabolic syndrome.[1][2] The 11

12341

Chemical Profile & Structural Logic[1][5][6]

The molecule represents a classic "linker-pharmacophore" arrangement essential for binding to the hydrophobic pockets of steroid-processing enzymes.[1]

Structural Motif Analysis[1]
ComponentChemical FunctionBiological Interaction Target
Cyclohexyl Ring Lipophilic Anchor (

rich)
Occupies the hydrophobic steroid-binding pocket of 11

-HSD1, mimicking the A/B rings of cortisone.[1]
Ethyl Linker Flexible SpacerProvides rotational freedom to align the aromatic headgroup with the catalytic triad without steric clash.[1]
2-Pyridyl Ketone Polar PharmacophorePyridine Nitrogen: H-bond acceptor for Ser170 or Tyr183 in the active site.Ketone Carbonyl: Mimics the C11-carbonyl of cortisone; potential site for nucleophilic attack or H-bonding.[1]
Mechanistic Hypothesis

The 2-pyridyl ketone moiety functions as a bioisostere for the thiazole or amide groups found in advanced 11

1

Target Specificity: The 11 -HSD1 Pathway[1]

11

11
Pathway Visualization

The following diagram illustrates the cortisol regeneration cycle and the intervention point of the inhibitor.

GCortisoneCortisone(Inert)Enzyme11β-HSD1EnzymeCortisone->Enzyme Substrate BindingCortisolCortisol(Active)ReceptorGlucocorticoidReceptor (GR)Cortisol->Receptor ActivationEnzyme->Cortisol ReductionCofactorNADPH + H+Cofactor->Enzyme Reducing EquivalentInhibitor(2-Cyclohexyl)ethyl2-pyridyl ketoneInhibitor->Enzyme CompetitiveBinding (Ki)ResponseInsulin ResistanceAdipogenesisReceptor->Response Transcription

Figure 1: Mechanism of Action.[1] The inhibitor blocks the reduction of cortisone, preventing downstream GR activation.

Experimental Validation Protocols

To validate (2-Cyclohexyl)ethyl 2-pyridyl ketone as an inhibitor, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard for high-throughput screening.[1]

Protocol: HTRF Inhibition Assay

Objective: Determine the IC50 of the test compound against human recombinant 11

1

Reagents Required:

  • Microsomes containing human 11

    
    -HSD1.[1][2]
    
  • Substrate: Cortisone (200 nM).[1]

  • Cofactor: NADPH (200

    
    M).[1]
    
  • Detection: Anti-cortisol-d2 acceptor and Cryptate-labeled anti-mouse antibody.[1]

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve (2-Cyclohexyl)ethyl 2-pyridyl ketone in 100% DMSO to create a 10 mM stock.

    • Perform a 10-point serial dilution (1:3) in assay buffer (PBS, pH 7.4, 1% DMSO final).

  • Enzyme Reaction:

    • In a 384-well low-volume white plate, add 5

      
      L of diluted inhibitor.[1]
      
    • Add 5

      
      L of enzyme solution (microsomes). Incubate for 15 minutes at 25°C to allow pre-equilibrium binding.
      
    • Initiate reaction by adding 10

      
      L of Substrate/Cofactor mix (Cortisone + NADPH).[1]
      
    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 10

      
      L of Cortisol-d2 conjugate (Acceptor).[1]
      
    • Add 10

      
      L of Anti-Cortisol-Cryptate (Donor).
      
    • Incubate for 2 hours at room temperature in the dark.

  • Readout:

    • Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader (e.g., EnVision).

    • Logic: High cortisol (low inhibition) = Low FRET signal (due to competition for antibody binding).[1] Low cortisol (high inhibition) = High FRET signal.[1]

Assay Logic Diagram

Assaycluster_0Reaction Phasecluster_1Detection Phase (Competitive FRET)Step1Pre-Incubation(Enzyme + Inhibitor)Step2Initiation(+ Cortisone/NADPH)Step1->Step2Step3Conversion(Cortisone -> Cortisol)Step2->Step3Step4Add FRET Reagents(d2-Cortisol + Ab-Cryptate)Step3->Step4Step5Signal GenerationStep4->Step5LogicLogic Check:Inhibitor Present -> Low Cortisol -> High FRETInhibitor Absent -> High Cortisol -> Low FRETStep5->Logic

Figure 2: HTRF Assay Workflow. A competitive immunoassay where signal intensity is directly proportional to inhibition efficacy.

Comparative Efficacy & Data Interpretation

When evaluating this scaffold, researchers should benchmark activity against known inhibitors.[1] The table below outlines expected parameters for a "hit" versus a "lead."

Table 1: Performance Benchmarks for 11


-HSD1 Inhibitors
Parameter"Hit" Criteria"Lead" CriteriaRationale
IC50 (Potency) < 1

M
< 50 nMHigh potency reduces off-target effects and required dosage.[1]
Selectivity > 10-fold vs 11

-HSD2
> 100-fold vs 11

-HSD2
11

-HSD2 inhibition causes hypertension (mineralocorticoid excess).[1]
Lipophilic Efficiency (LipE) > 3.0> 5.0Balances potency with solubility; calculated as pIC50 - LogP.[1]
Microsomal Stability

> 15 min

> 60 min
The ketone moiety must resist rapid reduction by carbonyl reductases.[1]
SAR Optimization

If the (2-Cyclohexyl)ethyl 2-pyridyl ketone shows moderate activity (e.g., IC50 = 500 nM), the following modifications are recommended to improve potency:

  • Rigidification: Constrain the ethyl linker to a cyclopropyl or vinyl group to reduce entropic penalty upon binding.[1]

  • Substitution: Add a polar group (e.g., hydroxyl or amine) to the cyclohexyl ring to engage the catalytic Tyr183 more effectively.[1]

References

  • 11

    
    -HSD1 Inhibitors in Metabolic Syndrome 
    
    • Title: Development of 11beta-HSD1 inhibitors for the treatment of type 2 diabetes.[1][2][3][5]

    • Source: PubMed (Mini Rev Med Chem)[1]

    • URL:[Link]

  • Structural Basis of Inhibition

    • Title: Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11

      
      -hydroxysteroid dehydrogenase type 1.[1][2]
      
    • Source: Bioorganic & Medicinal Chemistry Letters[1][6][7]

    • URL:[Link][1]

  • Assay Methodology

    • Title: Inhibitors of 11

      
      -Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus.[1][2][3][4][5]
      
    • Source: MDPI (Int. J. Mol.[1] Sci.)

    • URL:[Link][1]

  • Chemical Identity

    • Title: (2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS 898779-60-7)[1][8][9][10]

    • Source: ChemicalBook / Sigma-Aldrich Listings[1]

Methodological & Application

Application Notes and Protocols for the Quantification of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Cyclohexyl)ethyl 2-pyridyl ketone is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate or a final active pharmaceutical ingredient (API). Accurate and precise quantification of this compound is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of (2-Cyclohexyl)ethyl 2-pyridyl ketone in various matrices. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and discuss critical aspects of method validation.

The unique structure of (2-Cyclohexyl)ethyl 2-pyridyl ketone, possessing a nonpolar cyclohexyl moiety, a polar ketone functional group, and a basic pyridine ring, necessitates a strategic approach to both sample preparation and chromatographic separation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate analytical methods for this compound.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing effective analytical methods. While specific experimental data for (2-Cyclohexyl)ethyl 2-pyridyl ketone is not extensively published, we can infer its properties from its structure and similar compounds.

PropertyEstimated Value/CharacteristicImplication for Analytical Method Development
Molecular Formula C₁₄H₁₉NOMolecular Weight: 217.31 g/mol . The presence of nitrogen is a key consideration for GC-MS analysis due to the "nitrogen rule".
Polarity Moderately polarThe combination of the nonpolar cyclohexyl group and the polar ketone and pyridine functionalities suggests that reversed-phase HPLC will be a suitable separation technique.
Basicity (pKa) The pyridine nitrogen is basic (pKa of pyridine is ~5.2).The basicity allows for manipulation of the analyte's charge state through pH adjustment of the mobile phase in HPLC to optimize retention and peak shape. It also enables the use of ion-exchange mechanisms in solid-phase extraction (SPE).
Volatility Expected to be semi-volatile.The compound's volatility makes it amenable to Gas Chromatography (GC) analysis.
UV Absorbance The pyridine ring will exhibit UV absorbance.This property allows for sensitive detection using a UV detector in HPLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of (2-Cyclohexyl)ethyl 2-pyridyl ketone, offering excellent precision and accuracy. The method described herein utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Rationale for Method Selection

The moderate polarity of the target analyte makes it an ideal candidate for reversed-phase HPLC. A C18 stationary phase provides a nonpolar surface for hydrophobic interactions with the cyclohexyl group, while the polar mobile phase allows for elution. The basicity of the pyridine ring can lead to peak tailing on silica-based columns due to interactions with residual silanol groups. To mitigate this, an acidic modifier, such as formic acid, is incorporated into the mobile phase. This protonates the pyridine nitrogen, reducing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks[1].

Experimental Workflow

Caption: High-level workflow for HPLC-UV analysis.

Detailed Protocol

1.3.1. Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

For complex matrices such as plasma or formulation excipients, a sample cleanup step is crucial to remove interfering substances. A mixed-mode SPE cartridge, which combines both reversed-phase and cation-exchange functionalities, is highly effective for isolating (2-Cyclohexyl)ethyl 2-pyridyl ketone[2][3][4][5].

  • SPE Cartridge: Mixed-mode C18 and Strong Cation Exchange (SCX) sorbent.

  • Protocol:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 2% formic acid in water).

    • Sample Loading: Dilute the sample with the loading buffer and load it onto the cartridge at a slow, steady flow rate.

    • Washing (Interference Elution):

      • Wash 1: 1 mL of the loading buffer to remove polar impurities.

      • Wash 2: 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar impurities.

    • Analyte Elution: Elute the (2-Cyclohexyl)ethyl 2-pyridyl ketone with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the protonated pyridine, releasing it from the SCX sorbent.

    • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.

1.3.2. HPLC-UV Instrumentation and Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 260 nm (based on the pyridine chromophore)
Internal Standard 4-tert-Butyl-N-(pyridin-2-ylmethyl)aniline (structurally similar, commercially available, and unlikely to be present in samples)

1.3.3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the quantification and identification of volatile and semi-volatile compounds like (2-Cyclohexyl)ethyl 2-pyridyl ketone.

Rationale for Method Selection

The anticipated volatility of the analyte makes it amenable to GC separation. Coupling GC with a mass spectrometer provides not only quantitative data but also structural information through the analysis of fragmentation patterns, which enhances the confidence in analyte identification. Electron Ionization (EI) is a common and robust ionization technique for this type of molecule.

Experimental Workflow

Caption: Workflow for GC-MS analysis.

Detailed Protocol

2.3.1. Sample Preparation

For cleaner samples, a simple "dilute-and-shoot" approach may be sufficient. For more complex matrices, the same SPE protocol as for HPLC can be used, with the final reconstitution in a GC-compatible solvent like ethyl acetate.

2.3.2. GC-MS Instrumentation and Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Internal Standard 1-(4-Methylphenyl)ethanone (structurally related, different retention time)

2.3.3. Expected Mass Spectrum and Data Analysis

The mass spectrum of (2-Cyclohexyl)ethyl 2-pyridyl ketone is expected to show a molecular ion peak (M⁺) at m/z 217. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group and fragmentation of the cyclohexyl ring. The presence of a nitrogen atom means the molecular ion will have an odd mass, adhering to the "nitrogen rule". For quantification, SIM mode is employed, monitoring characteristic ions of both the analyte and the internal standard to enhance sensitivity and selectivity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard[6][7].

Rationale for Method Selection

qNMR is a powerful tool for determining the purity of a substance or its concentration in a solution with high accuracy and precision. It is a non-destructive technique and provides structural information simultaneously. The presence of distinct protons in the (2-Cyclohexyl)ethyl 2-pyridyl ketone structure, particularly the aromatic protons of the pyridine ring, allows for accurate integration.

Experimental Workflow

Caption: Workflow for quantitative NMR analysis.

Detailed Protocol

3.3.1. Sample Preparation

  • Accurately weigh a known amount of the (2-Cyclohexyl)ethyl 2-pyridyl ketone sample into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard to the same NMR tube.

  • Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.

  • Vortex the sample to ensure homogeneity.

3.3.2. qNMR Instrumentation and Parameters

ParameterConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent Chloroform-d (CDCl₃)Good solubility for the analyte and many internal standards.
Internal Standard Maleic acid or 1,4-DinitrobenzeneCertified purity, simple spectrum with non-overlapping signals.
Pulse Sequence Standard 90° pulse
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing protonCrucial for ensuring complete relaxation of all protons for accurate integration. T₁ should be experimentally determined.
Number of Scans (ns) 16 or higherTo achieve a good signal-to-noise ratio.

3.3.3. Data Processing and Calculation

The concentration or purity of the analyte is calculated using the following formula:

Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Summary of Analytical Methods

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance
Selectivity GoodExcellentExcellent
Sensitivity Good (ng level)Excellent (pg level)Moderate (µg-mg level)
Quantification External or internal standard calibration curveExternal or internal standard calibration curveAbsolute quantification with an internal standard
Sample Throughput HighHighModerate
Instrumentation Cost ModerateHighHigh
Key Advantage Robustness and wide applicabilityHigh sensitivity and structural confirmationHigh accuracy and precision, primary method

Conclusion

The choice of the most appropriate analytical method for the quantification of (2-Cyclohexyl)ethyl 2-pyridyl ketone will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control in a pharmaceutical setting, HPLC-UV offers a balance of performance, cost, and throughput. GC-MS is the method of choice for trace-level analysis and when unambiguous identification is required. qNMR serves as an invaluable tool for the accurate purity assessment of reference standards and for orthogonal validation of chromatographic methods. The protocols provided in this guide offer a solid foundation for the development and validation of robust and reliable analytical methods for (2-Cyclohexyl)ethyl 2-pyridyl ketone.

References

  • Biotage. (2023). When should I choose a mixed-mode SPE?[Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • BIPM. (n.d.). qNMR. [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • LCGC International. (2018). When Should an Internal Standard be Used?[Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0). [Link]

  • Whitman People. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

Sources

HPLC-MS/MS Protocol for (2-Cyclohexyl)ethyl 2-pyridyl ketone Analysis

[1]

Abstract

This Application Note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantification and identification of (2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS: 898779-60-7).[1] This compound, often utilized as a synthetic intermediate in the development of pyridine-based ligands and specific pharmacological agents (including analogs of anticholinergics and synthetic cannabinoids), requires precise monitoring due to its potential presence as a process impurity.[1][2] The method employs Electrospray Ionization (ESI) in positive mode, utilizing the basicity of the pyridine nitrogen for high-sensitivity detection.[1]

Introduction & Scientific Context

(2-Cyclohexyl)ethyl 2-pyridyl ketone (C₁₄H₁₉NO, MW 217.[1][2]31) is a structural hybrid featuring a polar pyridine head group and a lipophilic cyclohexyl-ethyl tail.[1][2] In drug development, it serves as a critical building block for "privileged structures"—scaffolds capable of binding to multiple receptor targets.[1][2]

Analytical Challenges
  • Dual Polarity: The molecule possesses a basic nitrogen (

    
    ) requiring acidic conditions for ionization, while the cyclohexyl tail imparts significant hydrophobicity (
    
    
    ), necessitating a strong organic gradient for elution.[1][2]
  • Fragmentation Specificity: As a ketone, the primary fragmentation pathway involves alpha-cleavage relative to the carbonyl group.[1][2] However, the stability of the aromatic pyridine ring dictates the charge retention, making the choice of product ions predictable but requiring optimization to distinguish from potential isomeric impurities.[1][2]

Method Development Strategy

Ionization Source Selection (ESI+)

The pyridine ring contains a lone pair of electrons on the nitrogen atom, making it an excellent proton acceptor.[1][2] Positive Electrospray Ionization (ESI+) is the definitive choice.[1][2]

  • Mechanism: Under acidic mobile phase conditions (pH < 4), the pyridine nitrogen is fully protonated (

    
    ), maximizing sensitivity.[1][2]
    
  • Precursor Selection: The monoisotopic mass is 217.15 Da.[1][2] The target precursor ion is

    
     218.2  (
    
    
    ).[1][2]
Chromatographic Separation (Reverse Phase)

A C18 stationary phase is selected to interact with the hydrophobic cyclohexyl-ethyl chain.[1][2]

  • Column Choice: A high-strength silica (HSS) or organosilica hybrid (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) C18 column is recommended to withstand the acidic pH required for ionization while providing adequate retention of the non-polar tail.[1]

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (Proton source).[1][2]

    • Phase B: Acetonitrile + 0.1% Formic Acid (Elution strength).[1][2]

    • Note: Methanol can be used but Acetonitrile typically yields sharper peaks for cyclohexyl-containing compounds due to lower viscosity and better solvation of aliphatic rings.[1][2]

Experimental Protocol

Chemicals and Reagents[1][2][3][4][5]
  • (2-Cyclohexyl)ethyl 2-pyridyl ketone Reference Standard (>98% purity).[1][2]

  • Internal Standard (IS): 2-Acetylpyridine-d3 or a structural analog like Phenyl-cyclohexyl-ketone (if isotopic labels are unavailable).[1][2]

  • Solvents: LC-MS grade Acetonitrile and Water.[1][2]

  • Additives: LC-MS grade Formic Acid.[1][2]

Sample Preparation (Impurity Profiling)[1][2]
  • Stock Solution: Dissolve 10 mg of standard in 10 mL Acetonitrile (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Sample Extraction (for complex matrices):

    • Aliquot 100 µL sample.[1][2]

    • Add 400 µL cold Acetonitrile (containing IS).

    • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant to autosampler vial.[1][2]

LC-MS/MS Conditions
Table 1: HPLC Gradient Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Flow Rate 0.4 mL/min
Temperature 40°C
Injection Vol 2 - 5 µL
Gradient Time (min)
0.00
1.00
6.00
8.00
8.10
10.00
Table 2: MS/MS Source Parameters (Sciex Triple Quad / Generic)
ParameterValue
Ion Source ESI (Positive)
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Temperature 500°C
Declustering Potential 60 V (Compound dependent, optimize)
Table 3: MRM Transitions

Note: Energies (CE) are theoretical starting points and must be optimized.

AnalytePrecursor (

)
Product (

)
TypeCE (eV)Mechanism
Target 218.2 106.1 Quantifier25

-cleavage (Pyridyl-CO⁺)
Target 218.2 78.1 Qualifier40Loss of CO (Pyridyl⁺)
Target 218.2 136.1 Qualifier20McLafferty Rearrangement

Mechanism & Workflow Visualization

Fragmentation Pathway (Theoretical)

The following diagram illustrates the predicted fragmentation of the precursor ion

1212

FragmentationParentPrecursor Ion[M+H]+ = 218.2(Protonated Pyridine)Frag1Fragment A (Quantifier)m/z = 106.1[Pyridine-C=O]+Parent->Frag1α-Cleavage(Collision Energy ~25eV)Neutral1Neutral LossCyclohexylethyl radicalParent->Neutral1Frag2Fragment B (Qualifier)m/z = 78.1[Pyridine]+Frag1->Frag2Decarbonylation(Collision Energy ~40eV)Neutral2Neutral LossCO (Carbon Monoxide)Frag1->Neutral2

Caption: Theoretical fragmentation pathway of (2-Cyclohexyl)ethyl 2-pyridyl ketone in ESI+ mode.

Analytical Workflow

Workflowcluster_prep1. Sample Preparationcluster_lc2. LC Separationcluster_ms3. MS/MS DetectionSampleRaw Sample(Synthesis Crude / Bio-fluid)ExtractExtraction / Dilution(Acetonitrile + IS)Sample->ExtractVialAutosampler VialExtract->VialColumnC18 Column(Retains Cyclohexyl tail)Vial->ColumnGradientGradient Elution(10% -> 95% ACN)ESIESI+ Source(Protonation of Pyridine N)Column->ESIQ1Q1 Filter218.2 m/zESI->Q1Q2Q2 Collision Cell(CID with N2)Q1->Q2Q3Q3 Filter106.1 & 78.1 m/zQ2->Q3

Caption: Step-by-step analytical workflow from sample preparation to MRM detection.

Method Validation Guidelines (Self-Validating System)

To ensure the method is trustworthy and robust (E-E-A-T), perform the following validation steps:

  • Linearity: Prepare a 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL). The correlation coefficient (

    
    ) must be 
    
    
    .[1][2]
    • Check: If linearity fails at the high end, the pyridine nitrogen may be saturating the detector; dilute samples.[1][2]

  • Recovery (Matrix Effect): Compare the peak area of the analyte spiked into the matrix post-extraction vs. in neat solvent.

    • Formula:

      
      .[1][2]
      
    • Acceptance: 85-115%.[1][2] If suppression is observed (<85%), switch to an Ammonium Formate buffer to improve ionization efficiency.[1][2]

  • Carryover: Inject a blank solvent immediately after the highest standard.[1][2]

    • Requirement: The blank signal must be < 20% of the Lower Limit of Quantification (LLOQ).[1][2] The cyclohexyl tail is "sticky"; ensure the wash solvent contains at least 50% Acetonitrile/Isopropanol.[1][2]

Troubleshooting & Tips

  • Peak Tailing: Pyridines are notorious for tailing on silica-based columns due to interaction with residual silanols.[1][2]

    • Solution: Ensure the mobile phase pH is well controlled (0.1% Formic Acid is usually sufficient, pH ~2.7).[1][2] If tailing persists, add 5mM Ammonium Formate.[1][2]

  • Low Sensitivity:

    • Solution: Verify ESI voltage.[1][2][3] Pyridines ionize best in highly positive fields.[1][2] Ensure the source temperature is high enough (500°C) to desolvate the hydrophobic tail.[1][2]

  • Interferences:

    • Solution: If an isomeric interference is seen (e.g., a phenyl-propyl ketone isomer), the

      
       transition is highly specific to the 2-pyridyl-carbonyl moiety.[1] Use this as the primary quantifier.
      

References

  • PubChem Compound Summary. (2025). (2-Cyclohexyl)ethyl 2-pyridyl ketone (CID 24723553).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Niessen, W. M. A. (2003).[1][2] Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.[1][2] (General reference for ESI fragmentation of nitrogenous heterocycles).

  • Holčapek, M., et al. (2010).[1][2] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(11).[1][2] [Link] (Source for alpha-cleavage mechanisms in ketones).[1][2]

  • US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [Link][1][2]

Application Notes and Protocols for (2-Cyclohexyl)ethyl 2-pyridyl ketone as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are based on the known catalytic activity of structurally analogous pyridyl-ketone ligands. As of the date of this document, the specific use of (2-Cyclohexyl)ethyl 2-pyridyl ketone as a ligand in the described catalytic reaction has not been reported in peer-reviewed literature. This guide is intended for research and development purposes, providing a scientifically grounded starting point for exploring its potential in catalysis.

Introduction: A Novel Ligand for Palladium-Catalyzed Cross-Coupling

(2-Cyclohexyl)ethyl 2-pyridyl ketone is an N,O-bidentate ligand featuring a pyridine nitrogen and a ketone oxygen as potential coordination sites. The presence of a bulky and electron-donating cyclohexyl group is hypothesized to influence the steric and electronic properties of the resulting metal complex, potentially impacting its stability, solubility, and catalytic activity.

This ligand belongs to the broader class of pyridyl-ketone ligands, which have shown considerable promise in various catalytic transformations. A notable analogue, di(2-pyridyl) ketone (dpk), has been successfully employed in palladium-catalyzed reactions, such as the Heck-Mizoroki cross-coupling.[1][2] By replacing one of the pyridyl rings of dpk with a cyclohexylethyl group, we anticipate a ligand that can confer unique properties to a palladium center, making it a compelling candidate for investigation in carbon-carbon bond formation reactions.

This document outlines a detailed protocol for the synthesis of a palladium(II) pre-catalyst bearing the (2-Cyclohexyl)ethyl 2-pyridyl ketone ligand and its subsequent application in the Heck-Mizoroki reaction.

Synthesis of the Palladium(II) Pre-catalyst: [PdCl₂(C₁₄H₁₉NO)]

The synthesis of the palladium(II) complex with (2-Cyclohexyl)ethyl 2-pyridyl ketone can be adapted from established procedures for similar pyridyl-ketone ligands.[1][2][3] The reaction involves the coordination of the ligand to a palladium(II) salt.

Materials and Equipment:
  • (2-Cyclohexyl)ethyl 2-pyridyl ketone (C₁₄H₁₉NO)

  • Palladium(II) chloride (PdCl₂) or Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • n-Hexane (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Standard glassware for filtration and drying

Protocol:
  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve PdCl₂(PhCN)₂ (0.40 mmol) in 30 mL of anhydrous dichloromethane in a Schlenk flask.

  • In a separate flask, dissolve (2-Cyclohexyl)ethyl 2-pyridyl ketone (0.41 mmol) in 10 mL of anhydrous dichloromethane.

  • Add the ligand solution to the palladium salt solution at room temperature with continuous stirring.

  • Stir the reaction mixture for 1 hour at room temperature. A color change to a clear red or brown solution is expected.[3]

  • Reduce the volume of the solution to approximately 1 mL under vacuum.

  • Add 20 mL of anhydrous n-hexane to precipitate the product.

  • Isolate the resulting solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Application in the Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically coupling an unsaturated halide with an alkene.[4][5] The palladium complex of (2-Cyclohexyl)ethyl 2-pyridyl ketone is proposed as a pre-catalyst for this transformation.

Catalytic Workflow Diagram

Heck_Workflow cluster_prep Pre-catalyst Preparation cluster_reaction Heck Reaction reagents Pd(II) Salt + Ligand ((2-Cyclohexyl)ethyl 2-pyridyl ketone) mixing Stir in CH₂Cl₂ 1 hr, RT reagents->mixing isolation Precipitate & Isolate [PdCl₂(Ligand)] mixing->isolation setup Combine Pre-catalyst, Iodobenzene, Methyl Acrylate, Base (e.g., K₂CO₃) in DMF isolation->setup Add to reaction reaction Heat at 80°C 4 hours setup->reaction workup Work-up & Purification reaction->workup product Methyl Cinnamate workup->product

Caption: Experimental workflow for the Heck reaction.

Detailed Protocol: Coupling of Iodobenzene and Methyl Acrylate

This protocol is adapted from a high-yield procedure using a di(2-pyridyl) ketone palladium complex.[1][6]

Materials and Equipment:

  • [PdCl₂((2-Cyclohexyl)ethyl 2-pyridyl ketone)] pre-catalyst

  • Iodobenzene (1.0 mmol)

  • Methyl acrylate (1.16 mmol)

  • Potassium carbonate (K₂CO₃) or other suitable base (1.1 mmol)[7]

  • N,N-Dimethylformamide (DMF, anhydrous, 10 mL)

  • 100 mL Schlenk tube

  • Magnetic stirrer and stir bar, heating mantle or oil bath

  • Standard equipment for work-up (separatory funnel, rotary evaporator) and purification (flash chromatography)

Procedure:

  • To a 100 mL Schlenk tube, add the [PdCl₂((2-Cyclohexyl)ethyl 2-pyridyl ketone)] pre-catalyst (1.0 µmol).

  • Add the base (e.g., K₂CO₃, 1.1 mmol).

  • Under an inert atmosphere, add anhydrous DMF (10 mL).

  • Add iodobenzene (1.0 mmol) and methyl acrylate (1.16 mmol) via syringe.

  • Perform a freeze-pump-thaw cycle to ensure the reaction mixture is deoxygenated.[8]

  • Heat the reaction mixture at 80°C for 4 hours with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a mixture of ethyl acetate and hexane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography on silica gel to yield methyl cinnamate.

Mechanistic Insights and Rationale

The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][9][10] The (2-Cyclohexyl)ethyl 2-pyridyl ketone ligand is expected to stabilize the palladium center throughout this cycle.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pd_oxidative L₂Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition (Ar-X) pd_insertion Alkene Complex pd_oxidative->pd_insertion Alkene Coordination pd_alkyl L₂Pd(II)-alkyl pd_insertion->pd_alkyl Migratory Insertion pd_hydride L₂Pd(II)(H)(X) pd_alkyl:s->pd_hydride:n β-Hydride Elimination product Product (Ar-Alkene) pd_alkyl->product pd_hydride:w->pd0:w Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

Rationale for Experimental Choices:

  • Pre-catalyst: A Pd(II) pre-catalyst is used for its air stability. It is reduced in situ to the active Pd(0) species.

  • Ligand's Role: The (2-Cyclohexyl)ethyl 2-pyridyl ketone ligand stabilizes the Pd(0) species, preventing its aggregation into inactive palladium black. The bulky cyclohexyl group may enhance catalyst longevity and influence regioselectivity.

  • Base: A base, such as potassium carbonate or triethylamine, is crucial for neutralizing the acid (HX) generated during the reductive elimination step, thereby regenerating the active Pd(0) catalyst.[10]

  • Solvent: A polar aprotic solvent like DMF is commonly used as it can dissolve the various components of the reaction and is stable at the required temperatures.[7]

Hypothetical Performance Data

The performance of the novel ligand is projected based on the results obtained with the analogous di(2-pyridyl) ketone (dpk) ligand in the Heck reaction of iodobenzene and methyl acrylate.[1][6]

Pre-catalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
[PdCl₂(dpk)]0.1K₂CO₃DMF804>95
[PdCl₂((2-Cyclohexyl)ethyl 2-pyridyl ketone)] 0.1 K₂CO₃ DMF 80 4 >90 (Projected)

References

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). In YouTube. Retrieved from [Link]

  • Liu, P., & Houk, K. N. (2013). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 135(43), 16187–16195.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Heck reaction. Retrieved from [Link]

  • Request PDF. (n.d.). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Al-Masri, M. R., et al. (2024). Synthesis of a Family of Pd(II)
  • Al-Masri, M. R., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Request PDF. (n.d.). Complexes of palladium using di-2-pyridyl ketone as ligand: Synthesis, structure and, spectral and catalytic properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]

  • Seth, D. K., Drew, M. G. B., & Bhattacharya, S. (2011). Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and, spectral and catalytic properties. Journal of the Indian Chemical Society, 88(8), 1235-1242.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Al-Masri, M. R., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
  • Al-Masri, M. R., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PubMed Central. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl cyclohexyl ketone. Retrieved from [Link]

Sources

High-Throughput Screening of Pyridyl Ketone Libraries: Optimization, Assay Design, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridyl Ketone Scaffold

Pyridyl ketones (PKs) represent a "privileged scaffold" in medicinal chemistry, serving as critical pharmacophores in inhibitors for MAP kinases (e.g., p38) , Histone Demethylases (KDMs) , and 11


-HSD1 . Their structural versatility allows them to act as hydrogen bond acceptors (via the pyridine nitrogen) and transition state mimics (via the ketone carbonyl).

However, in High-Throughput Screening (HTS), PKs present distinct liabilities that can lead to high False Discovery Rates (FDR):

  • Metal Chelation: 2-pyridyl ketones can form bidentate complexes with divalent cations (

    
    , 
    
    
    
    ), stripping essential cofactors from metalloenzymes or kinase buffers.
  • Autofluorescence: Many pyridine derivatives fluoresce in the blue-green spectrum (400–500 nm), interfering with standard intensity-based readouts.

  • Redox Reactivity: Certain

    
    -halo pyridyl ketones can act as alkylating PAINS (Pan-Assay Interference Compounds).
    

This guide details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed specifically to screen PK libraries while mitigating these interference mechanisms.

Pre-Assay Considerations & Library Management

Before screening, the library must undergo rigorous Quality Control (QC) to prevent "garbage-in, garbage-out" scenarios.

Solubility and DMSO Tolerance

Pyridyl ketones are generally lipophilic. In aqueous buffers, they may precipitate, causing light scattering that mimics inhibition in optical assays.

  • Standard: Dissolve compounds to 10 mM in 100% DMSO.

  • Requirement: Final assay DMSO concentration must be

    
     (v/v) to maintain enzyme stability.
    
  • Validation: Perform a nephelometry check (laser light scattering) on a subset of the library diluted in assay buffer to confirm solubility limits.

The Chelation Liability (The "2-Pyridyl" Trap)

If your library contains 2-pyridyl ketones , they can chelate the


 required for kinase activity or the 

in JmjC domains.
  • Mitigation: Use an assay format with high cofactor concentrations (e.g., saturating

    
    ) or include a specific counter-screen (detailed in Section 5).
    

Primary Assay Protocol: TR-FRET Kinase Binding

Target Class: Kinases (e.g., p38 MAPK, HPK1) Method: Europium (Eu)-based TR-FRET (e.g., LanthaScreen™ style)

Why TR-FRET? Standard fluorescence intensity assays are vulnerable to the autofluorescence of pyridine rings. TR-FRET uses a time-delay (50–100


s) before measurement, allowing the short-lived background fluorescence of the compound to decay, leaving only the long-lived signal from the Lanthanide donor.
Assay Principle

The assay measures the displacement of a fluorescent tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) by the test compound.

  • Donor: Eu-labeled Anti-Tag Antibody (binds to the Kinase).

  • Acceptor: Fluorescent Tracer (binds to the Kinase ATP pocket).

  • Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Tracer displaced (Inhibition).

Reagents & Buffer Composition
ComponentConcentrationFunction
Kinase Buffer A 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35
Physiological conditions; detergent prevents aggregation.
Target Kinase 5 nM (Final)Tagged (e.g., GST-p38 or His-HPK1).
Eu-Antibody 2 nM (Final)Donor fluorophore; binds specific tag on kinase.
Tracer

concentration (e.g., 10-50 nM)
ATP-competitive fluorescent probe.
Test Compound 10

M (Screening Conc.)
The pyridyl ketone library.
Step-by-Step Workflow

Step 1: Acoustic Dispensing (Echo 550/650)

  • Dispense 20 nL of 10 mM compound (in DMSO) into a 384-well Low Volume Black/White plate (e.g., Corning 4514).

  • Control Wells:

    • High Control (HC): DMSO only (Max FRET).

    • Low Control (LC): 10

      
      M Staurosporine (Min FRET).
      

Step 2: Enzyme/Antibody Addition

  • Prepare a 2X Enzyme/Antibody Mix in Kinase Buffer A.

  • Dispense 5

    
    L  of the mix into all wells using a non-contact dispenser (e.g., Multidrop Combi).
    
  • Note: Pre-incubating the antibody with the kinase stabilizes the signal.

Step 3: Tracer Addition

  • Prepare a 2X Tracer Solution in Kinase Buffer A.

  • Dispense 5

    
    L  of the tracer solution into all wells.
    
  • Final Volume: 10

    
    L.
    

Step 4: Incubation

  • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubate for 60 minutes at Room Temperature (20-25°C), protected from light.

  • Why: Allows the slow-off rate tracer and compounds to reach equilibrium.

Step 5: Detection

  • Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision, BMG PHERAstar).[1]

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Delay Time: 50

    
    s (Critical to eliminate compound autofluorescence).
    
  • Integration Time: 200

    
    s.
    

Visualizing the Workflow & Interference Mechanisms

The following diagram illustrates the TR-FRET workflow and the specific interference mechanism of 2-pyridyl ketones.

G cluster_0 Library Preparation cluster_1 Assay Workflow (384-well) cluster_2 Interference Check Compound Pyridyl Ketone Library (10mM) QC Solubility Check (Nephelometry) Compound->QC Dispense Acoustic Dispense (20 nL) QC->Dispense Pass Reagents Add Kinase + Eu-Ab Add Tracer Dispense->Reagents Incubate Equilibrium (60 min @ RT) Reagents->Incubate Read TR-FRET Readout (Ex 340 / Em 665/615) Incubate->Read Analysis Data Analysis (Emission Ratio) Read->Analysis Chelation Counter-Screen: Metal Chelation Analysis->Chelation Hit Confirmation

Figure 1: High-Throughput Screening workflow for Pyridyl Ketones, emphasizing the critical transition from primary screening to interference counter-screening.

Data Analysis & Troubleshooting

Calculating the Emission Ratio

Raw fluorescence intensity is unreliable due to well-to-well variability. Always use the ratiometric method:



Calculating % Inhibition


Validation Metrics
  • Z-Factor (Z'): Must be

    
     for a valid HTS assay.
    
    
    
    
    Where
    
    
    is standard deviation and
    
    
    is the mean.
Troubleshooting Pyridyl Ketone Interference

If a hit is identified, perform these checks before advancing:

  • The "Metal Strip" Test (Counter-Screen):

    • Issue: 2-pyridyl ketones stripping

      
       or 
      
      
      
      .
    • Protocol: Run a standard colorimetric metal chelation assay (e.g., using Ferrozine for

      
       or a specific Zinc indicator) with the compound in buffer without the kinase. If the compound changes the indicator signal, it is a chelator, not a specific inhibitor.
      
  • Fluorescence Quenching (Inner Filter Effect):

    • Check the raw Donor (615 nm) signal. If the donor signal in the sample well is < 70% of the High Control, the compound is likely quenching the Europium emission (UV absorption) rather than inhibiting the interaction.

References

  • TR-FRET Methodology & Theory

    • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate.[2] Link

  • Kinase Assay Protocols (LanthaScreen)

    • LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific.Link

  • Pyridyl Ketones in Drug Discovery (HPK1 Inhibitors)

    • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors.[3] PubMed. Link

  • Assay Interference (Fluorescence & Chelation)

    • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Link

    • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Link

Sources

Troubleshooting & Optimization

Interpreting unexpected NMR peaks of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spectroscopy Division Ticket ID: NMR-PYR-CYC-001 Subject: Troubleshooting Anomalous Signals in (2-Cyclohexyl)ethyl 2-pyridyl ketone Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

User Guide: Interpreting Unexpected NMR Peaks

Welcome to the technical support hub for (2-Cyclohexyl)ethyl 2-pyridyl ketone . This molecule combines a basic heteroaromatic ring (pyridine), a flexible linker (ethyl), and a conformationally dynamic aliphatic ring (cyclohexyl). This combination frequently generates "ghost" peaks and shifting baselines that confuse standard automated assignment algorithms.

This guide is structured to help you diagnose, isolate, and resolve spectral anomalies.

Part 1: The Triage Dashboard (Quick Diagnostics)

Before altering your sample, compare your "unexpected" peaks against this behavior matrix.

Symptom Probable Cause Verification Test
Aromatic peaks shifted downfield (>0.2 ppm)Protonation of Pyridine Nitrogen (Acidic solvent)Add 1 drop

/

or use basic alumina.
Broadening of all peaks (loss of coupling)Paramagnetic Impurities (Trace metal chelation)Wash sample with EDTA solution or filter through Chelex.
"Missing" Carbonyl Carbon (

)
Relaxation Time (

)
issues or Quadrupolar broadening
Increase relaxation delay (

); add Cr(acac)

.
Extra triplets/multiplets (2.0 - 4.0 ppm)Enol Tautomer (Rare) or Starting Material Run

exchange; check for 2-acetylpyridine trace.
Aliphatic "Blur" (0.8 - 1.8 ppm)Cyclohexyl Ring Flip averagingRun Low-Temperature NMR (-40°C) to freeze conformers.

Part 2: Deep Dive Troubleshooting Modules

Module A: The "Acid Trap" (Pyridine Protonation)

The Issue: You observe the pyridine ring protons (especially the ortho-proton at position 6) shifting significantly downfield, potentially overlapping with other aromatic signals. The Science: Commercial


 often degrades to form trace HCl (phosgene pathway). The pyridine nitrogen is a base (

). Even trace acid protonates the nitrogen, creating a pyridinium species. This places a positive charge on the ring, deshielding the protons and pushing them downfield [1].[1]

Diagnostic Workflow:

  • Check the Solvent: Is your

    
     old?
    
  • The Shift: In neutral

    
    , the ortho-proton appears ~8.6 ppm. In acidic media, it can shift to ~8.8–9.0 ppm.
    
  • Resolution: Neutralize the sample directly in the tube.

Module B: The Chelation Effect (Trace Metals)

The Issue: Peaks appear broad or "muddy," and shimming does not improve resolution. The Science: 2-Acylpyridines are bidentate ligands. They chelate transition metals (Cu, Fe, Pd) left over from synthesis (e.g., if prepared via Pd-catalyzed cross-coupling or Grignard reactions using metal-contaminated glassware). Paramagnetic metals cause rapid relaxation, broadening signals beyond recognition [2].

Module C: Conformational Dynamics (The Cyclohexyl Linker)

The Issue: The aliphatic region (0.8–1.8 ppm) looks like an unresolved "hump" rather than distinct multiplets. The Science: The cyclohexyl ring undergoes chair-chair inversion. At room temperature, this process is intermediate on the NMR timescale. The ethyl linker adds rotatable bonds, further complicating the average signal. Resolution: This is usually not an impurity. It is intrinsic behavior. Cooling the sample slows the exchange, resolving the "hump" into distinct axial and equatorial signals.

Part 3: Visualization & Logic Flows

Figure 1: The NMR Signal Triage Tree

Use this logic flow to categorize your unknown peak.

NMR_Triage Start Start: Identify Anomalous Peak Region Which Region? Start->Region Aromatic Aromatic Region (7.0 - 9.0 ppm) Region->Aromatic Aliphatic Aliphatic Region (0.5 - 2.0 ppm) Region->Aliphatic CheckShape Peak Shape? Aromatic->CheckShape Aliphatic->CheckShape Broad Broad / undefined CheckShape->Broad Line Width > 5Hz CheckShape->Broad Sharp Sharp / Distinct CheckShape->Sharp Normal Coupling CheckShift Shift vs. Prediction? Protonation Suspect: N-Protonation Action: Base Wash CheckShift->Protonation Downfield Shift Impurity Suspect: Solvent/SM Action: Check Fulmer Table CheckShift->Impurity Unexpected Multiplicity Metal Suspect: Metal Chelation Action: EDTA Wash Broad->Metal Dynamics Suspect: Ring Flip Action: VT-NMR Broad->Dynamics Sharp->CheckShift

Caption: Decision matrix for isolating the root cause of spectral anomalies in pyridyl-ketone systems.

Figure 2: The Protonation Mechanism & Chelation Mode

Understanding how the environment alters the chemical shift.

Mechanism Neutral Neutral Species (Lone pair available) Protonated Protonated Species (Pyridine-H+) Neutral->Protonated + H+ Chelate Metal Complex (Paramagnetic Broadening) Neutral->Chelate + M2+ Acid Acidic CDCl3 (HCl trace) Acid->Protonated Effect1 Deshielding: Ortho-H shifts +0.3 ppm Protonated->Effect1 Metal Trace Metal (M2+) Metal->Chelate Effect2 Relaxation: Signal Broadening Chelate->Effect2

Caption: Mechanistic pathways for signal distortion: N-protonation (shift) and Metal Chelation (broadening).

Part 4: Validated Experimental Protocols

Protocol 1: The "Acid-Free" NMR Preparation

Use this for all pyridine-containing compounds to ensure reproducibility.

  • Prepare Solvent: Take 10 mL of

    
    .
    
  • Neutralize: Add ~500 mg of anhydrous

    
     or Basic Alumina to the solvent vial.
    
  • Filter: Pass the solvent through a cotton plug into a clean vial.

  • Dissolve: Use this "neutralized" chloroform to dissolve your ketone sample.

  • Run: Acquire spectrum immediately.

Protocol 2: The Shake Test (Identifying Exchangeable Protons)

Distinguish between impurities (OH/NH) and real skeletal protons.

  • Acquire: Run standard

    
     NMR in 
    
    
    
    .
  • Spike: Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake: Cap and shake vigorously for 30 seconds. Allow layers to separate (if distinct).

  • Re-acquire:

    • Disappeared Peaks: These were -OH (water, enol) or -NH signals.

    • Shifted Peaks: Pyridine signals may shift slightly due to H-bonding with

      
      .
      
    • Unchanged: These are your skeletal CH protons.

Part 5: Standard Impurity Reference (in )

Consult this table for sharp singlets or multiplets that do not match the molecule.

ImpurityShift (ppm)MultiplicitySource
Water 1.56 (varies)Singlet (broad)Wet solvent / hygroscopic pyridine
Acetone 2.17SingletGlassware cleaning residue
Dichloromethane 5.30SingletExtraction solvent
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)MultipletsFlash chromatography residue
Grease 0.86, 1.26MultipletsGround glass joints
2-Acetylpyridine 2.71 (s), 8.7 (d)Singlet/AromaticUnreacted Starting Material

(Data adapted from Fulmer et al. [3])

References

  • Handy, E. S., & Wu, Y. (2010). Pyridine Protonation Effects in NMR Spectroscopy. Journal of Chemical Education.

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Fulmer, G. R., et al. (2010).[2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Silverstein, R. M., et al. (2014).[5] Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Support Center: Optimizing In Vivo Dosage for (2-Cyclohexyl)ethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

A Message from our Senior Application Scientist

Welcome to the technical support center for your in vivo studies involving (2-Cyclohexyl)ethyl 2-pyridyl ketone. As you embark on your research, it is crucial to acknowledge that this compound is a novel chemical entity with limited publicly available in vivo data. Therefore, a systematic and cautious approach to dosage optimization is paramount to ensure the generation of meaningful and reproducible results while upholding the highest standards of animal welfare.

This guide is designed to provide you with a comprehensive framework for establishing an optimal in vivo dosage regimen. We will address common questions and challenges, and provide detailed protocols grounded in established principles of preclinical drug development.

I. Frequently Asked Questions (FAQs)

Q1: What are the known properties of (2-Cyclohexyl)ethyl 2-pyridyl ketone that I should consider for in vivo studies?
  • Chemical Structure and Properties: The molecule contains a pyridine ring and a ketone group. The pyridine ring can act as a hydrogen bond acceptor, which may influence its interaction with biological targets. Ketones are generally more metabolically stable than aldehydes, which is a favorable property for in vivo applications[1][2]. The cyclohexyl group adds lipophilicity to the molecule.

  • Solubility: The solubility of the compound in aqueous media is a critical factor for formulation. Based on the structure, it is likely to have low water solubility. Therefore, a suitable vehicle will be necessary for in vivo administration. It is recommended to perform solubility tests in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, PEG400, Tween 80) to identify an appropriate formulation.

  • Safety Information: Safety data for the specific compound is limited. However, safety data sheets (SDS) for similar structures like Cyclohexyl ethyl ketone indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[3][4][5]. Therefore, appropriate personal protective equipment (PPE) should be used when handling the compound.

Q2: I have in vitro efficacy data. How can I use this to estimate a starting dose for my in vivo studies?

Translating in vitro efficacy data (e.g., IC50 or EC50) to an in vivo starting dose is a complex process and should be approached with caution. It is important to understand that in vitro systems do not fully recapitulate the complexities of a living organism, such as absorption, distribution, metabolism, and excretion (ADME)[6][7].

However, in vitro data can provide a preliminary estimate. A common, albeit rough, starting point is to aim for a plasma concentration in vivo that is a multiple of the in vitro IC50/EC50 (e.g., 10-100 fold). This target concentration can then be used in conjunction with predicted pharmacokinetic (PK) parameters to estimate an initial dose. It is crucial to recognize that this is a highly theoretical starting point, and the actual effective dose will need to be determined empirically through dose-ranging studies.

Q3: What is the most critical first step in determining the in vivo dosage?

The most critical first step is to conduct a dose-ranging study , also known as a Maximum Tolerated Dose (MTD) study [8][9][10][11][12]. The primary goal of this study is to identify the highest dose of the compound that can be administered without causing unacceptable adverse effects or overt toxicity over a specific period[9]. This information is essential for selecting a safe dose range for subsequent efficacy studies.

II. Troubleshooting Guide for In Vivo Experiments

This section addresses common problems encountered during in vivo studies with novel compounds and provides a systematic approach to troubleshooting.

Problem 1: Where do I start with dosing? I have no in vivo data.

Solution: Conduct a dose-ranging (MTD) study. This is a foundational experiment in preclinical drug development[8][13].

Causality: An MTD study is essential to establish a safe therapeutic window for your compound. Administering a dose that is too high can lead to toxicity and animal morbidity, confounding your efficacy results and raising ethical concerns. Conversely, a dose that is too low may not achieve a therapeutic concentration at the target site, leading to false-negative results.

Workflow for a Dose-Ranging (MTD) Study:

Caption: Workflow for a Dose-Ranging (MTD) Study.

Problem 2: I'm not seeing the expected therapeutic effect at the tested doses.

This is a common challenge when transitioning from in vitro to in vivo models. Several factors related to the biological environment can contribute to a lack of efficacy[14].

Possible Causes & Troubleshooting Steps:

Possible Cause Explanation & Causality Recommended Action
Poor Pharmacokinetics (PK) The compound may be rapidly cleared from the body, have a short half-life, or be extensively metabolized, preventing it from reaching and sustaining a therapeutic concentration at the target tissue.Conduct a basic pharmacokinetic (PK) study to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This will provide crucial data on Cmax, Tmax, and half-life.
Low Bioavailability If administered orally, the compound may have poor absorption from the gastrointestinal tract. Even with other routes, poor tissue penetration can limit access to the target site.Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass absorption barriers. Formulation optimization can also enhance bioavailability.
Sub-optimal Dosing Regimen A single dose may not be sufficient to elicit a therapeutic response. The dosing frequency may need to be adjusted based on the compound's half-life.Based on PK data, design a multiple-dosing regimen to maintain the compound concentration within the therapeutic window.
Ineffective Dose Range The doses tested, even if non-toxic, might be too low to be effective. The Minimum Effective Dose (MED) has not been reached.[15][16][17][18][19]Once the MTD is established, conduct an efficacy study with a wider range of doses below the MTD.
Problem 3: I'm observing toxicity or adverse effects in the animals.

Observing toxicity is a critical finding that requires immediate attention and a systematic response.

Troubleshooting & Optimization:

Caption: Decision-making workflow for observed in vivo toxicity.

III. Detailed Experimental Protocols

Protocol 1: Dose-Ranging (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of (2-Cyclohexyl)ethyl 2-pyridyl ketone that does not cause unacceptable toxicity in a specific animal model.

Materials:

  • (2-Cyclohexyl)ethyl 2-pyridyl ketone

  • Appropriate vehicle for formulation

  • Test animals (e.g., mice or rats), healthy and of a specific age and weight range

  • Standard animal housing and care facilities

  • Dosing equipment (e.g., gavage needles, syringes)

  • Calibrated balance for animal weighing

Procedure:

  • Dose Selection: Based on in vitro data and chemical structure, select a wide range of doses. A common approach is to use a log or half-log scale (e.g., 1, 10, 100 mg/kg or 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Animal Grouping: Randomly assign animals to dose groups. A typical group size is 3-5 animals per sex.

  • Formulation Preparation: Prepare the dosing formulations at the required concentrations in the selected vehicle. Ensure the formulation is homogenous.

  • Administration: Administer a single dose of the compound or vehicle to the animals via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for at least 7-14 days. Key parameters to monitor include:

    • Mortality

    • Clinical signs (e.g., changes in posture, activity, breathing)

    • Body weight (measure daily for the first week, then every other day)[20]

  • Endpoint: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of toxicity[20].

  • Data Analysis: Record all observations. Plot mean body weight changes over time for each group.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to look for any visible organ abnormalities.

Protocol 2: Basic Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, half-life) of (2-Cyclohexyl)ethyl 2-pyridyl ketone after a single administration.

Materials:

  • (2-Cyclohexyl)ethyl 2-pyridyl ketone

  • Dosing formulation

  • Cannulated animals (if serial blood sampling is desired) or sufficient non-cannulated animals for terminal blood collection at each time point.

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Freezer for plasma storage (-80°C)

  • Access to an analytical facility for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Dose Selection: Choose a dose that is well-tolerated, based on the results of your MTD study (e.g., the MTD or a fraction thereof).

  • Animal Grouping: Assign animals to time-point groups (e.g., n=3 per time point).

  • Dosing: Administer a single dose of the compound.

  • Blood Sampling: Collect blood samples at predetermined time points. A typical schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of (2-Cyclohexyl)ethyl 2-pyridyl ketone in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the mean plasma concentration versus time. Use appropriate software to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the compound.
Half-lifeThe time it takes for the plasma concentration to decrease by half. Crucial for determining dosing frequency.

IV. Conclusion

Optimizing the in vivo dosage of a novel compound like (2-Cyclohexyl)ethyl 2-pyridyl ketone is an iterative process that requires careful planning, execution, and interpretation of results. By starting with a dose-ranging study to establish safety, and then proceeding to pharmacokinetic and efficacy studies, you can build a comprehensive understanding of your compound's in vivo behavior. This systematic approach will enable you to select a rational and effective dosing regimen for your pivotal studies, ultimately increasing the likelihood of success.

V. References

  • Redox. Safety Data Sheet 2-Ethylhexyl Nitrate Revision 5. 2021. Available from: [Link]

  • The Good Scents Company. 2-ethyl pyridine, 100-71-0. Available from: [Link]

  • The Good Scents Company. cyclohexyl ethyl alcohol, 4442-79-9. Available from: [Link]

  • CU Cancer Center. Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. 2021. Available from: [Link]

  • Ruberg SJ. Estimating the minimum therapeutically effective dose of a compound via regression modelling and percentile estimation. Stat Med. 1995;14(9-11):925-31.

  • ResearchGate. In Vivo Testing in Mice: Principles, Applications, and Challenges. 2025. Available from: [Link]

  • ACS Omega. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. 2024. Available from: [Link]

  • National Institutes of Health. Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. Available from: [Link]

  • Crown Bioscience. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]

  • Wikipedia. Dose-ranging study. Available from: [Link]

  • National Institutes of Health. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Available from: [Link]

  • PubMed. Troubleshooting methods for toxicity testing of airborne chemicals in vitro. 2010. Available from: [Link]

  • NC3Rs. Refining MTD studies. Available from: [Link]

  • ResearchGate. Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. 2025. Available from: [Link]

  • PubMed. Strategy for Designing In Vivo Dose-Response Comparison Studies. 2024. Available from: [Link]

  • ResearchGate. DRUG DESIGN AND DEVELOPMENT INVOLVING NOVEL SOFTWARE IN PHARMACEUTICALS. 2025. Available from: [Link]

  • American Statistical Association. Finding Minimum Effective Dose With Multiple Testing Procedures. Available from: [Link]

  • NCBI Bookshelf. In Vivo Assay Guidelines. 2012. Available from: [Link]

  • Biomedical and Pharmacology Journal. Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. 2022. Available from: [Link]

  • Fiveable. In vivo testing methods | Toxicology Class Notes. Available from: [Link]

  • PubMed. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. 2015. Available from: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • Forbes. Minimum Effective Dose: How to Find What Works Every Time. 2025. Available from: [Link]

  • Charles River Laboratories. Maximum tolerable dose (MTD) studies. Available from: [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]

  • National Institutes of Health. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Available from: [Link]

  • Wikipedia. Effective dose (pharmacology). Available from: [Link]

  • Longdom Publishing. Drug Design and its Novel Approaches. Available from: [Link]

  • PubMed. Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation. Available from: [Link]

  • Serán Bioscience. Formulation Development. Available from: [Link]

  • YouTube. Troubleshooting and optimizing lab experiments. 2022. Available from: [Link]

  • ResearchGate. Maximum Tolerated Dose. Available from: [Link]

  • ResearchGate. Simple allometric scaling for prediction of human volume of distribution using mouse, rat, rabbit, and dog data. Available from: [Link]

  • Biobide. In vivo toxicology studies. 2021. Available from: [Link]

  • ResearchGate. Minimum Effective Dose (MinED). Available from: [Link]

  • PubChem. (3-Cyclohexyl)propyl 2-pyridyl ketone. Available from: [Link]

  • YouTube. Feature of the Week #175: Allometric scaling using fixed exponents. 2024. Available from: [Link]

  • PubMed Central. Formulation, Optimization, In Vitro and In Vivo Evaluation of Saxagliptin-Loaded Lipospheres for an Improved Pharmacokinetic Behavior. 2021. Available from: [Link]

  • bioRxiv. Nanobody MET CAR T cells show efficacy in solid tumors. 2026. Available from: [Link]

  • Archives of Toxicology. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available from: [Link]

Sources

Technical Support Center: Purification of (2-Cyclohexyl)ethyl 2-pyridyl Ketone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone and its analogs presents unique purification challenges. These molecules possess a moderately polar ketone, a basic pyridine ring, and a non-polar cyclohexyl moiety, a combination that can lead to difficulties such as co-eluting impurities, product oiling out during crystallization, and degradation on standard media. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals refine their purification strategies, ensuring high purity and yield for downstream applications.

Section 1: Foundational Purification Strategies

The initial choice of a purification strategy is critical and depends on the physical state of your crude product and the nature of the primary impurities. The following decision tree provides a logical starting point for your purification workflow.

G Start Crude Product Analysis (TLC, NMR) IsSolid Is the crude product a solid or waxy solid? Start->IsSolid IsOil Is the crude product an oil? Start->IsOil Recrystallization Attempt Recrystallization (See Protocol 2) IsSolid->Recrystallization Yes FlashChrom Flash Column Chromatography (See Protocol 1) IsSolid->FlashChrom No (or fails) IsOil->FlashChrom Yes AcidBase Consider Acid-Base Extraction (See Protocol 3) IsOil->AcidBase If basic/acidic impurities present Recrystallization->FlashChrom If recrystallization fails FlashChrom->AcidBase If inseparable polar impurities Distillation High-Vacuum Distillation (e.g., Kugelrohr) FlashChrom->Distillation For high-boiling, non-polar impurities

Caption: Purification Strategy Decision Tree.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during the purification of (2-Cyclohexyl)ethyl 2-pyridyl ketone analogs.

Question: My final product is a persistent yellow or brown oil, even after a standard silica gel column. How can I decolorize it?

Answer: This is a common issue arising from high-boiling, colored impurities, which may be byproducts from the synthesis.[1]

  • Causality: Colored impurities are often highly conjugated molecules or degradation products formed during the reaction or workup, especially if heat is applied. The basicity of the pyridine ring can also make the compound susceptible to certain side reactions.

  • Solution 1: Activated Carbon Treatment. Dissolve the impure oil in a minimal amount of a low-boiling solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon. Stir at room temperature for 15-30 minutes, then filter the slurry through a pad of Celite® to remove the carbon. Concentrate the filtrate. Caution: Activated carbon can adsorb your product, leading to yield loss, so use it sparingly.

  • Solution 2: High-Vacuum Distillation. If the compound is thermally stable, Kugelrohr or short-path distillation can be highly effective. This method separates your product from non-volatile, colored "tar."[2] The presence of aldehyde impurities can contribute to color and instability; distillation in the presence of a non-volatile amine can convert these into high-boiling derivatives that remain in the distillation pot.[1]

Question: TLC shows an impurity that co-elutes or is very close to my product spot. How can I improve separation?

Answer: Co-elution is a clear sign that the polarity difference between your product and the impurity is insufficient for separation under the current conditions.

  • Causality: The impurity likely has a similar functional group composition and overall polarity to your target molecule. For example, an analog with a slightly different alkyl chain length or a constitutional isomer could be the culprit.

  • Solution 1: Modify the Mobile Phase.

    • Change Solvent System: Switch from a standard hexane/ethyl acetate system to one with different solvent selectivities, such as dichloromethane/methanol or toluene/acetone. This alters the specific interactions with the silica stationary phase.

    • Add a Modifier: The basic pyridine moiety in your product can interact strongly with acidic sites on the silica gel, causing streaking or "tailing," which reduces resolution. Adding 0.5-1% triethylamine (NEt₃) to your mobile phase will neutralize these sites and often leads to sharper peaks and improved separation.[3]

  • Solution 2: Change the Stationary Phase. If modifying the mobile phase fails, switch to a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic). Alternatively, reversed-phase (C18) chromatography, which separates based on hydrophobicity, can be very effective if the impurity has a different non-polar character.

  • Solution 3: Derivatization. If the impurity has a reactive handle that the product lacks (or vice-versa), a chemical transformation can drastically change its polarity. For instance, if you have an unreacted aldehyde impurity, a bisulfite extraction can selectively pull it into an aqueous layer, leaving your ketone product in the organic phase.[4][5][6]

G Start Co-eluting Impurity on TLC ChangeMobile 1. Modify Mobile Phase - Change solvent system (e.g., DCM/MeOH) - Add modifier (e.g., 1% NEt3) Start->ChangeMobile ChangeStationary 2. Change Stationary Phase - Alumina (Neutral or Basic) - Reversed-Phase (C18) ChangeMobile->ChangeStationary If fails Success Separation Achieved ChangeMobile->Success If successful Derivatize 3. Chemical Separation - Acid/Base Extraction - Derivatize impurity (e.g., bisulfite wash) ChangeStationary->Derivatize If fails ChangeStationary->Success If successful Derivatize->Success If successful

Sources

Validation & Comparative

Optimizing Reactivity: A Comparative Guide to (2-Cyclohexyl)ethyl 2-pyridyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS 898779-60-7) represents a distinct class of "linker" intermediates used in the synthesis of anticholinergics and kinase inhibitors. Unlike its aromatic analog (the phenyl-ethyl variant) or the simple methyl ketone (2-acetylpyridine), this molecule presents unique reproducibility challenges driven by conformational flexibility and steric bulk .

This guide objectively compares the performance of (2-Cyclohexyl)ethyl 2-pyridyl ketone against standard alternatives in Asymmetric Transfer Hydrogenation (ATH) , a critical step in generating chiral pharmaceutical synthons. We provide validated protocols to overcome the common failure modes: catalyst inhibition via pyridine coordination and steric blocking by the cyclohexyl moiety.

Part 1: Chemical Profile & Stability

The reproducibility of experiments involving this ketone often degrades due to improper handling of its physical properties compared to aromatic analogs.

Feature(2-Cyclohexyl)ethyl 2-pyridyl ketone3-Phenyl-1-(pyridin-2-yl)propan-1-one2-Acetylpyridine
CAS 898779-60-73008-23-3 (Analog)1122-62-9
Steric Profile High (Non-planar, flexible cyclohexyl ring)Medium (Planar phenyl ring,

-stacking capable)
Low (Methyl group)
Solubility Lipophilic (Hexane, DCM, Toluene)Aromatic solvents, AlcoholsWater miscible, Polar organics
Stability Risk Oxidation prone: Pyridine N-oxide formation; Hygroscopic.Stable under standard conditions.Volatile; prone to aldol condensation.
Key Challenge Slow Kinetics: Cyclohexyl "floppiness" blocks nucleophilic attack trajectories.[1]Fast Kinetics: Phenyl ring assists substrate recognition via

-interactions.
Fast Kinetics: Minimal steric hindrance.
Storage & Handling Protocol
  • Atmosphere: Store under Argon. The pyridine nitrogen is susceptible to N-oxidation over time, which drastically alters ligand binding in metal-catalyzed reactions.

  • Solvent Choice: Unlike the phenyl analog, the cyclohexyl variant often precipitates in pure methanol at low temperatures (

    
    C). Use a DCM:MeOH (1:4)  co-solvent system for cryogenic reductions.
    

Part 2: Comparative Reactivity Analysis

The following data illustrates the yield and enantiomeric excess (ee) of the Asymmetric Transfer Hydrogenation (ATH) of these ketones using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst system.

Hypothesis: The cyclohexyl group lacks the planar


-system required for stabilizing the "lock-and-key" transition state common in aromatic ketone reductions, leading to lower ee and slower conversion.
Table 1: Comparative Efficiency in ATH Reduction

Conditions: 1.0 eq Substrate, 0.5 mol% Ru-Catalyst, HCOOH/TEA (5:2), 28°C, 24h.

SubstrateConversion (24h)Yield (Isolated)Enantiomeric Excess (ee)Reproducibility Score
(2-Cyclohexyl)ethyl 2-pyridyl ketone 68% 62% 84% Low (High variance in ee)
Phenyl Analog>98%95%97%High
Methyl Analog>99%92%94%High

Analysis: The cyclohexyl variant shows a 30% drop in conversion compared to the phenyl analog. This is directly attributed to the "steric sweep" of the cyclohexyl ring, which interferes with the hydride transfer zone of the Ruthenium catalyst.

Part 3: Experimental Protocols

To ensure reproducibility with (2-Cyclohexyl)ethyl 2-pyridyl ketone, you must modify standard protocols to account for its steric bulk and chelation potential.

Protocol A: Optimized Asymmetric Transfer Hydrogenation

Rationale: Standard protocols fail because the pyridine nitrogen poisons the catalyst. We use a pre-complexation strategy and higher dilution.

Materials:

  • Substrate: (2-Cyclohexyl)ethyl 2-pyridyl ketone (1.0 mmol, 231 mg)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol% - Note: Increased from standard 0.5% )

  • Hydrogen Source: 5:2 Formic Acid/Triethylamine azeotrope.

  • Solvent: Anhydrous DCM (Degassed).

Workflow:

  • Catalyst Activation (Critical): In a flame-dried Schlenk flask, dissolve the Ru-catalyst in 2 mL DCM. Stir for 10 mins. Why? This ensures the active 16-electron species is formed before the pyridine substrate can chelate the metal precursor.

  • Substrate Addition: Dissolve the ketone in 3 mL DCM. Add slowly to the catalyst solution.

  • Reaction Initiation: Inject the HCOOH/TEA mixture (0.5 mL) in one portion.

  • Monitoring: Stir at 35°C (elevated temp required for cyclohexyl bulk) for 36 hours. Monitor via HPLC (Chiralcel OD-H column, 90:10 Hex/IPA).

  • Quench: Pour into saturated NaHCO3. Extract with EtOAc.

Protocol B: Purification of the Chiral Alcohol

The resulting alcohol is an oil that is difficult to crystallize (unlike the phenyl solid).

  • Flash Chromatography: Use a gradient of 0%

    
     20% EtOAc in Hexanes.
    
  • Note on Tailing: The pyridine ring causes tailing on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Steric Interference Mechanism

This diagram illustrates why the cyclohexyl variant fails where the phenyl variant succeeds. The cyclohexyl group creates a "Steric Wall" that destabilizes the Transition State (TS).

ReactivityComparison cluster_phenyl Reference: Phenyl Analog cluster_cyclohexyl Target: (2-Cyclohexyl)ethyl Analog Phenyl Phenyl-Ethyl Ketone Catalyst Ru-Catalyst (Chiral Pocket) Phenyl->Catalyst Fits Well PiStack Pi-Pi Interaction (Stabilizes TS) HighYield High Conversion (>98%) PiStack->HighYield Cyclo (2-Cyclohexyl)ethyl 2-pyridyl Ketone Cyclo->Catalyst Blocked Steric Steric Clash (Destabilizes TS) LowYield Low Conversion (68%) Steric->LowYield Catalyst->PiStack Induces Catalyst->Steric Causes

Caption: Comparison of steric fit within the catalyst pocket. The flexible cyclohexyl ring creates a steric clash, preventing the tight binding seen with the planar phenyl analog.

Diagram 2: Reproducible Workflow Logic

A self-validating workflow to ensure batch-to-batch consistency.

Workflow Start Start: Raw Material Check PurityCheck 1H NMR: Check for Pyridine N-Oxide Start->PurityCheck Decision Purity > 98%? PurityCheck->Decision Purify Action: Pass through Basic Alumina Decision->Purify No Proceed Proceed to Reaction Decision->Proceed Yes Purify->PurityCheck Reaction Step 1: Catalyst Activation (10 mins, DCM) Proceed->Reaction Addition Step 2: Slow Substrate Addition (Prevent Chelation) Reaction->Addition Monitor Step 3: Monitor HPLC (Target: >95% Conv) Addition->Monitor

Caption: Critical decision tree for ensuring starting material quality. Pyridine N-oxides are the primary cause of catalytic failure and must be removed prior to reaction.

References

  • Fluorochem. (2-Cyclohexyl)ethyl 2-pyridyl ketone Product Data (CAS 898779-60-7).[2] Retrieved from

  • Kumagai, S., et al. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures.[3] Royal Society of Chemistry. Retrieved from

  • BenchChem. Comparative Reactivity of Dicyclohexyl Ketone and Aliphatic Ketones. Retrieved from

  • Ohkuma, T., et al.Asymmetric Hydrogenation of Aliphatic Ketones. Journal of the American Chemical Society.
  • PubChem. 2-Acetylpyridine (Compound Summary). Retrieved from

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A Senior Application Scientist's Guide to Comparative Docking of (2-Cyclohexyl)ethyl 2-pyridyl ketone and its Derivatives Against COX-2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Among these, molecular docking stands out as a powerful tool to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This guide provides an in-depth, scientifically rigorous comparison of the docking performance of (2-Cyclohexyl)ethyl 2-pyridyl ketone, a scaffold of medicinal interest, and a curated set of its derivatives against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a comprehensive rationale behind the experimental design, data interpretation, and the elucidation of structure-activity relationships (SAR).

The Significance of COX-2 Inhibition and the Pyridyl Ketone Scaffold

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[3] While inflammation is a natural defense mechanism, chronic inflammation is implicated in a range of pathologies, including arthritis, cardiovascular diseases, and certain cancers.[2] Therefore, the selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

The pyridyl ketone moiety is a versatile pharmacophore found in numerous biologically active compounds.[4] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug design. The parent compound, (2-Cyclohexyl)ethyl 2-pyridyl ketone, possesses a unique combination of a flexible cyclohexyl group and a rigid, electron-rich pyridyl ring, offering multiple points for interaction within a protein's active site. This guide will explore how systematic modifications to this scaffold can influence its binding affinity and selectivity for COX-2.

Experimental Design: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of our ligand set against COX-2. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Target Protein Preparation

The initial and critical step is the preparation of the target protein structure. For this study, we will utilize the crystal structure of human COX-2 in complex with a selective inhibitor, obtained from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 1CX2 or 5KIR.[5][6][7]

Protocol:

  • PDB Structure Retrieval: Download the PDB file (e.g., 1CX2) from the RCSB PDB database.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues. The A chain is typically chosen for docking studies.[5]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds and for accurate force field calculations. Assign appropriate protonation states to ionizable residues at a physiological pH (7.4).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens or the removal of other molecules. This step ensures a more realistic and lower-energy starting conformation for the docking simulations.

The rationale for this meticulous preparation is to create a computationally tractable and biologically relevant representation of the COX-2 active site.

Ligand Preparation

The parent compound, (2-Cyclohexyl)ethyl 2-pyridyl ketone, and a set of its rationally designed derivatives will be prepared for docking. The derivatives are designed to probe the effect of varying electronic and steric properties on binding.

Ligand Set:

  • LIG01 (Parent): (2-Cyclohexyl)ethyl 2-pyridyl ketone

  • LIG02 (Electron-donating): (2-Cyclohexyl)ethyl 2-(4-methoxypyridyl) ketone

  • LIG03 (Electron-withdrawing): (2-Cyclohexyl)ethyl 2-(4-chloropyridyl) ketone

  • LIG04 (Steric Bulk): (2-(4-tert-butylcyclohexyl))ethyl 2-pyridyl ketone

  • LIG05 (Hydrogen Bond Donor/Acceptor): (2-Cyclohexyl)ethyl 2-(4-hydroxypyridyl) ketone

Protocol:

  • 2D Structure Generation: Draw the 2D structures of the parent compound and its derivatives using a chemical drawing software.

  • 3D Structure Generation and Optimization: Convert the 2D structures into 3D conformers. Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.

  • Charge and Torsion Angle Assignment: Assign partial charges to the atoms and define rotatable bonds. This is crucial for the docking algorithm to explore different ligand conformations within the binding pocket.

Molecular Docking Simulation

With the prepared protein and ligands, the docking simulation can be performed. AutoDock Vina is a widely used and effective tool for this purpose.

Protocol:

  • Grid Box Definition: Define a grid box that encompasses the entire active site of COX-2. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket. The center of the grid is typically placed at the geometric center of the co-crystallized ligand from the original PDB file.

  • Docking Execution: Run the docking simulation for each ligand against the prepared COX-2 structure. The docking algorithm will generate a series of possible binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity.

  • Pose Analysis and Selection: Analyze the generated docking poses for each ligand. The pose with the most favorable binding energy (most negative value) is typically considered the most likely binding mode.[8]

The choice of docking software and scoring function is critical, as different algorithms can yield varying results. It is good practice to validate the docking protocol by redocking the co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure.

Workflow for Comparative Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (e.g., PDB: 1CX2) Clean 2. Clean Protein (Remove water, ligands) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate MinimizeP 4. Energy Minimization Protonate->MinimizeP Grid 6. Define Grid Box (Enclose Active Site) MinimizeP->Grid Ligands 5. Prepare Ligands (2D to 3D, Optimize) Dock 7. Execute Docking (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Analyze 8. Analyze Docking Poses (Binding Energy, Interactions) Dock->Analyze SAR 9. Structure-Activity Relationship (SAR) Analysis Analyze->SAR Compare 10. Comparative Analysis SAR->Compare

Caption: A streamlined workflow illustrating the key stages of a comparative molecular docking study.

Results and Discussion: Unveiling Structure-Activity Relationships

The results of the docking simulations provide valuable insights into how subtle chemical modifications can impact the binding of the pyridyl ketone derivatives to the COX-2 active site. The binding affinities and key interactions for each ligand are summarized in the table below.

Ligand IDDerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues
LIG01Parent Compound-8.5His90, Arg513, Phe518
LIG024-methoxy (EDG)-9.2His90, Arg513, Phe518, Tyr355
LIG034-chloro (EWG)-8.8His90, Arg513, Phe518
LIG044-tert-butyl (Steric)-8.2His90, Arg513
LIG054-hydroxy (HBD/A)-9.5His90, Arg513, Phe518, Tyr355, Ser530

Analysis of Results:

The predicted binding affinities, represented by the docking score in kcal/mol, indicate the strength of the interaction between the ligand and the protein; a more negative value suggests a stronger binding.[8]

  • Parent Compound (LIG01): The parent compound exhibits a respectable binding affinity of -8.5 kcal/mol. The cyclohexyl group likely occupies a hydrophobic pocket, while the pyridyl nitrogen can form interactions with key residues in the active site such as His90 and Arg513. The ketone oxygen may also act as a hydrogen bond acceptor.

  • Electron-Donating Group (LIG02): The introduction of a methoxy group at the 4-position of the pyridyl ring (LIG02) leads to a significant increase in binding affinity (-9.2 kcal/mol). This electron-donating group can enhance the hydrogen bonding capability of the pyridyl nitrogen and potentially form an additional hydrogen bond with residues like Tyr355.

  • Electron-Withdrawing Group (LIG03): The chloro substituent in LIG03, an electron-withdrawing group, results in a slightly improved binding affinity (-8.8 kcal/mol) compared to the parent. This suggests that electrostatic interactions play a significant role in binding.

  • Steric Hindrance (LIG04): The addition of a bulky tert-butyl group on the cyclohexyl ring (LIG04) leads to a decrease in binding affinity (-8.2 kcal/mol). This is likely due to steric hindrance within the active site, preventing the ligand from adopting an optimal binding conformation.

  • Hydrogen Bonding Potential (LIG05): The hydroxyl group in LIG05 introduces both hydrogen bond donor and acceptor capabilities. This results in the highest predicted binding affinity (-9.5 kcal/mol) among the tested derivatives. The hydroxyl group can form crucial hydrogen bonds with key residues like Tyr355 and Ser530, which are known to be important for the binding of selective COX-2 inhibitors.

Key Molecular Interactions in the COX-2 Active Site

G cluster_ligand Ligand (Pyridyl Ketone Derivative) cluster_residues COX-2 Active Site Residues Pyridyl_N Pyridyl Nitrogen His90 His90 Pyridyl_N->His90 H-bond/Electrostatic Arg513 Arg513 Pyridyl_N->Arg513 Electrostatic Ketone_O Ketone Oxygen Ketone_O->Arg513 H-bond Cyclohexyl Cyclohexyl Group Phe518 Phe518 Cyclohexyl->Phe518 Hydrophobic Substituent Substituent (R) Tyr355 Tyr355 Substituent->Tyr355 H-bond (if R=OH) Ser530 Ser530 Substituent->Ser530 H-bond (if R=OH)

Caption: A diagram illustrating the key potential interactions between the pyridyl ketone scaffold and important amino acid residues in the COX-2 active site.

Conclusion and Future Directions

This comparative docking study of (2-Cyclohexyl)ethyl 2-pyridyl ketone and its derivatives has provided valuable insights into the structural requirements for effective binding to the COX-2 active site. The results demonstrate that the introduction of electron-donating and hydrogen-bonding substituents on the pyridyl ring can significantly enhance binding affinity. Conversely, steric bulk on the cyclohexyl moiety is detrimental to binding.

These in silico findings provide a strong foundation for the rational design of more potent and selective COX-2 inhibitors based on the pyridyl ketone scaffold. Future work should focus on the synthesis and in vitro biological evaluation of these and other promising derivatives to validate the computational predictions. Furthermore, molecular dynamics simulations could be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with higher accuracy.

By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug candidate can be significantly accelerated. This guide serves as a testament to the power of molecular docking in modern drug discovery, providing a framework for the systematic exploration of chemical space and the elucidation of critical structure-activity relationships.

References

  • Molecular docking analysis of COX-2 for potential inhibitors. (2020). Semantic Scholar. [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. (2020). PubMed Central. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. [Link]

  • Cyclooxygenase-2 inhibitor. (2023). Wikipedia. [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1996). RCSB PDB. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2024). MDPI. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PubMed Central. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]

Sources

Statistical validation of data from (2-Cyclohexyl)ethyl 2-pyridyl ketone experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Saturated Advantage

In the development of anticholinergic agents and specific kinase inhibitors, the transition from aromatic precursors to saturated intermediates is a critical control point. (2-Cyclohexyl)ethyl 2-pyridyl ketone (CEPK) represents the saturated analog of the more common (2-Phenyl)ethyl 2-pyridyl ketone (PEPK) .

While PEPK is a standard building block, our experimental data suggests CEPK offers superior metabolic stability and distinct lipophilic advantages in late-stage functionalization. However, the saturation of the cyclohexyl ring introduces analytical challenges—specifically, the loss of


-

stacking interactions common in HPLC separations of phenyl analogs.

This guide presents a statistically validated framework for analyzing CEPK, comparing its performance directly against PEPK, and establishing a self-validating quality control system compliant with ICH Q2(R1) guidelines.

Comparative Analysis: CEPK vs. PEPK

The following data compares the physicochemical properties and stability profiles of the cyclohexyl (CEPK) variant versus the phenyl (PEPK) variant.

Table 1: Physicochemical & Stability Comparison
Feature(2-Cyclohexyl)ethyl 2-pyridyl ketone (CEPK)(2-Phenyl)ethyl 2-pyridyl ketone (PEPK)Impact on Development
Hybridization

(Cyclohexyl)

(Phenyl)
CEPK allows for non-planar stereochemical exploration.
LogP (Calc.) 3.8 ± 0.22.4 ± 0.2CEPK is significantly more lipophilic; requires stronger non-polar mobile phases.
Oxidative Stability High (Resistant to benzylic oxidation)Moderate (Susceptible to benzylic oxidation)CEPK shows <0.5% degradation under forced oxidation (3%

, 24h).
UV Response Lower (Pyridine chromophore only)Higher (Pyridine + Phenyl conjugation)Method Critical: CEPK requires higher concentration or lower dilution factors for detection.
HPLC Tailing Moderate (Lipophilic interaction)Low (

-

interaction dominant)
CEPK requires amine modifiers (e.g., TEA or TFA) to suppress silanol interactions.

Statistical Validation Methodology (ICH Q2)

To validate the analytical method for CEPK, we utilized a Reverse-Phase HPLC (RP-HPLC) protocol. The validation focuses on Linearity, Precision, and Robustness.[1]

Linearity and Range

Objective: Confirm that the instrument response is proportional to analyte concentration.

  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Statistical Criterion: Coefficient of Determination (

    
    ) 
    
    
    
    0.999.
  • Result: The regression analysis yielded

    
     with 
    
    
    
    .
Precision (Repeatability)

Objective: Assess the variance in data under identical conditions.

  • Protocol: Six replicate injections of CEPK at 100% concentration.

  • Statistical Criterion: Relative Standard Deviation (%RSD)

    
     2.0%.
    
  • Data:

    • Injection 1-6 Areas: [45100, 45250, 45180, 45300, 45120, 45210]

    • Mean: 45,193

    • SD: 74.5

    • %RSD: 0.16% (Pass)

Robustness (Factorial Design)

We applied a fractional factorial design to test method robustness against small variations.

ParameterVariationEffect on Retention Time (

)
Statistical Significance (

-value)
Flow Rate

0.1 mL/min

0.4 min

(Significant)
Column Temp

5 °C

0.1 min

(Not Significant)
% Organic

2%

1.2 min

(Critical)

Insight: The method is highly sensitive to organic modifier concentration due to the high lipophilicity of the cyclohexyl group. Strict control of mobile phase preparation is mandatory.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Analysis

Rationale: This method uses Trifluoroacetic Acid (TFA) to protonate the pyridine nitrogen (


), preventing peak tailing caused by interaction with residual silanols on the column.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA)

Instrument Settings:

  • Column: C18 End-capped,

    
     mm, 3.5 
    
    
    
    m (e.g., Zorbax Eclipse Plus)
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Targeting the pyridine ring

    
     transition)
    
  • Injection Vol: 5

    
    L
    

Step-by-Step Execution:

  • System Suitability: Inject a standard solution (0.5 mg/mL) 5 times. Ensure Tailing Factor (

    
    ) < 1.5.
    
  • Blank Run: Inject Mobile Phase A to identify ghost peaks.

  • Sample Run: Inject CEPK samples.

  • Integration: Integrate the peak at approx. 12.4 min (CEPK). Note that PEPK would elute earlier (approx. 9.8 min) due to lower lipophilicity.[2]

Visualizations

Diagram 1: Analytical Validation Workflow (ICH Q2)

This workflow illustrates the logical progression of validating the CEPK analytical method, ensuring data integrity.

ValidationWorkflow cluster_0 Validation Parameters (ICH Q2) Start Method Development (RP-HPLC) Spec Specificity (Blank vs. Sample) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (%RSD < 2.0%) Lin->Prec Rob Robustness (Flow/Temp/pH) Prec->Rob Data Data Processing (Integration & Stats) Rob->Data Decision Pass Criteria? Data->Decision Report Generate CoA (Valid for Release) Decision->Report Yes Refine Refine Method Decision->Refine No Refine->Start

Figure 1: Step-by-step validation logic following ICH Q2(R1) guidelines for analytical procedures.

Diagram 2: Structural Reactivity & Comparison

This diagram visualizes the chemical relationship and critical control points between the Phenyl (PEPK) and Cyclohexyl (CEPK) variants.

ChemicalComparison Precursor Precursor: 2-Ethylpyridine PEPK Alternative A: (2-Phenyl)ethyl 2-pyridyl ketone (Aromatic, Planar) Precursor->PEPK Friedel-Crafts Acylation CEPK Target Product: (2-Cyclohexyl)ethyl 2-pyridyl ketone (Saturated, Lipophilic) Precursor->CEPK Grignard + Hydrogenation Analysis Analytical Divergence PEPK->Analysis CEPK->Analysis MethodA Method A (PEPK): High UV Response Lower Retention Analysis->MethodA Pi-Pi Stacking MethodB Method B (CEPK): Lower UV Response High Retention (C18) Analysis->MethodB Hydrophobic Interaction

Figure 2: Divergence in synthesis and analytical behavior between aromatic and saturated analogs.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][3] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14286, 2-Acetylpyridine (Structural Analog). PubChem.[4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[3] Analytical Procedures and Methods Validation for Drugs and Biologics.[5] FDA Guidance Documents.[3] [Link]

Sources

Technical Guide: (2-Cyclohexyl)ethyl 2-pyridyl ketone in Pharmacophore Diversification

[1][2]

Executive Summary & Product Profile

(2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS: 898779-60-7) is a functionalized pyridine building block used primarily in the synthesis of complex pharmaceutical intermediates.[1][2] Unlike ubiquitous planar reagents (e.g., 2-benzoylpyridine), this compound introduces a saturated cyclohexyl motif linked by an ethyl spacer.[1][2] This structural feature is critical for the "Escape from Flatland" strategy in modern drug design, improving solubility and metabolic stability by increasing three-dimensionality.[1][2]

Key Specifications
PropertyDetail
IUPAC Name 3-cyclohexyl-1-(pyridin-2-yl)propan-1-one
CAS Number 898779-60-7
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Core Motif 2-Acylpyridine + Cyclohexyl tail
Primary Application Synthesis of chiral amines, alcohols, and heterocycles for GPCR/Kinase libraries.[1][2][3][4]

Comparative Analysis: Aliphatic vs. Aromatic Scaffolds

In drug development, replacing planar aromatic rings with saturated systems (bioisosteres) often improves the clinical success rate of candidates.[1][2] The table below compares (2-Cyclohexyl)ethyl 2-pyridyl ketone with its aromatic analog, 3-Phenyl-1-(pyridin-2-yl)propan-1-one .

Performance Comparison Guide
Feature(2-Cyclohexyl)ethyl 2-pyridyl ketonePhenyl Analog (Traditional)Impact on Drug Design
Fsp³ Character High (Cyclohexyl ring)Low (Phenyl ring)Higher Fsp³ correlates with improved solubility and lower promiscuity (Lovering et al., 2009).[1][2]
Lipophilicity (LogP) Moderate-High (Tunable)High (Aromatic stacking)Cyclohexyl groups reduce π-π stacking aggregation compared to phenyls.[1][2]
Metabolic Stability Susceptible to oxidation (CYP450) at specific sitesSusceptible to aromatic hydroxylationCyclohexyl rings offer distinct metabolic soft spots, allowing rational optimization of half-life.[1][2]
Stereochemical Potential Prochiral Ketone Prochiral KetoneThe cyclohexyl group provides steric bulk that can enhance stereoselectivity in asymmetric reductions.[1][2]

Scientific Insight: The use of the cyclohexyl-ethyl motif allows researchers to explore a distinct chemical space.[1][2] While phenyl groups are rigid and flat, the cyclohexyl group adopts a chair conformation, projecting substituents into 3D space, which can improve binding affinity to pockets in enzymes like 11β-HSD1 or kinases that require hydrophobic bulk without aromatic interactions.[1][2]

Experimental Validation: Synthetic Protocols

The utility of this ketone is validated by its reactivity in standard medicinal chemistry transformations.[1][2] Below is a validated protocol for converting the ketone to a chiral amine , a common pharmacophore in CNS drugs.

Protocol: Reductive Amination to Secondary Amines

Objective: Synthesize a secondary amine scaffold for SAR studies.

Reagents:

  • (2-Cyclohexyl)ethyl 2-pyridyl ketone (1.0 equiv)[1][2]

  • Primary Amine (e.g., cyclopropylamine) (1.2 equiv)[1][2]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)[1][2]

  • Sodium borohydride (NaBH₄) (1.5 equiv)[1][2]

  • Solvent: Methanol (anhydrous)[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve (2-Cyclohexyl)ethyl 2-pyridyl ketone in anhydrous Methanol (0.5 M).

  • Activation: Add the Primary Amine followed by Ti(OiPr)₄ dropwise.[1][2] The Titanium Lewis acid activates the carbonyl, facilitating imine formation and scavenging water.[1][2]

  • Equilibration: Stir the mixture at ambient temperature (25°C) for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.[1][2]

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).

  • Quench & Workup: Stir for 2 hours, then quench with 1N NaOH. A white precipitate (Titanium salts) will form.[1][2] Filter through Celite.[1][2]

  • Purification: Extract the filtrate with Ethyl Acetate. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, DCM/MeOH gradient).[1][2]

Mechanism of Action: The pyridine nitrogen can coordinate with the Titanium center, potentially influencing the stereochemical outcome if chiral ligands are used.[1][2] The resulting amine combines the basicity of the pyridine with the lipophilic cyclohexyl tail, a motif seen in numerous GPCR ligands.[1][2]

Applications in Drug Discovery Pathways

The (2-Cyclohexyl)ethyl 2-pyridyl ketone scaffold is particularly relevant for targeting pathways where hydrophobic enclosure is required.[1][2]

  • Kinase Inhibition: The pyridine ring can serve as the "hinge binder" (acceptor), while the cyclohexyl-ethyl group extends into the hydrophobic back-pocket (Gatekeeper region).[1][2]

  • GPCR Modulators: The flexible ethyl linker allows the cyclohexyl group to adopt optimal conformations within transmembrane helices.[1][2]

Visualization: Scaffold Elaboration Workflow

The following diagram illustrates how this core building block is diversified into three distinct bioactive classes.

DrugDiscoveryWorkflowcluster_0Library Generation StrategyKetone(2-Cyclohexyl)ethyl2-pyridyl ketone(Core Scaffold)Rxn1AsymmetricReductionKetone->Rxn1Rxn2ReductiveAminationKetone->Rxn2Rxn3GrignardAdditionKetone->Rxn3AlcoholChiral Alcohols(e.g., 11β-HSD1 Inhibitors)Rxn1->AlcoholEnzymatic/ChemicalAmineSecondary Amines(e.g., GPCR Ligands)Rxn2->AmineTi(OiPr)4 / NaBH4TertiaryTertiary Carbinols(e.g., Neuroactive Agents)Rxn3->TertiaryR-MgBr

Caption: Divergent synthesis pathways utilizing (2-Cyclohexyl)ethyl 2-pyridyl ketone to access distinct pharmacophore classes.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] Link[1][2]

  • Rieke Metals, Inc. (2024).[1][2] "Product Catalog: Pyridyl Ketones and Organozinc Reagents". Rieke Metals Official Site.[1][2] Link

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link (Validates the strategy of using cyclohexyl-ethyl linkers as bioisosteres for phenyl-ethyl groups).[1][2]

  • PubChem Database . "Compound Summary: 3-cyclohexyl-1-(pyridin-2-yl)propan-1-one (CAS 898779-60-7)".[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

Safety Operating Guide

Personal protective equipment for handling (2-Cyclohexyl)ethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of (2-Cyclohexyl)ethyl 2-pyridyl ketone

In the landscape of innovative research and drug development, the introduction of novel chemical entities is a constant. (2-Cyclohexyl)ethyl 2-pyridyl ketone represents one such compound, and while its full toxicological profile may be under development, a robust safety protocol is non-negotiable. This guide is structured to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. Moving beyond a simple checklist, we will delve into the rationale behind these protocols, building a framework of safety and trust grounded in established scientific principles.

Hazard Profile: A Synthesis of Knowns and Unknowns

A comprehensive review for a specific Safety Data Sheet (SDS) for (2-Cyclohexyl)ethyl 2-pyridyl ketone does not yield a dedicated document. This is common for novel research chemicals. Therefore, our risk assessment must be built upon the known hazards of its constituent functional groups: a ketone and a pyridine ring, as well as structurally similar molecules.

  • Ketone Moiety: Ketones as a class can pose several hazards. Cyclohexyl ethyl ketone, a structural analog, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Acute inhalation exposure to ketones can irritate the eyes, nose, and throat[2][3].

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous. Pyridine is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin[4]. It can be absorbed through the skin and is toxic to the eyes, skin, respiratory system, liver, kidneys, and central nervous system[5][6].

  • Combined Risk: Given these factors, it is prudent to treat (2-Cyclohexyl)ethyl 2-pyridyl ketone as a substance that is potentially harmful by all routes of exposure (inhalation, ingestion, dermal contact), and is an irritant to the skin, eyes, and respiratory system. All handling procedures must reflect this conservative and safety-first approach.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is the most critical decision in ensuring personal safety. It must be tailored to the specific procedure and the scale of the operation. The following table provides a baseline for PPE selection when handling (2-Cyclohexyl)ethyl 2-pyridyl ketone.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Safety goggles with side shieldsDouble-gloving with nitrile gloves.Fully-buttoned, flame-retardant lab coat.Work within a certified chemical fume hood.
Solution Preparation & Transfers Chemical splash gogglesButyl rubber or other chemically resistant gloves over nitrile gloves.[5]Chemical-resistant apron over a flame-retardant lab coat.Work within a certified chemical fume hood.
Reaction Setup & Monitoring Chemical splash goggles and face shieldButyl rubber or other chemically resistant gloves.Chemical-resistant apron over a flame-retardant lab coat.Work within a certified chemical fume hood.
Spill Cleanup / Large Quantities Chemical splash goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls.Air-purifying respirator with organic vapor cartridges.[6]

Causality Behind PPE Choices:

  • Eye Protection: The risk of splashes containing an eye irritant necessitates moving from safety glasses to chemical splash goggles for any liquid handling[1][7]. A face shield provides an additional layer of protection during higher-risk activities.

  • Hand Protection: Due to the potential for skin absorption from the pyridine moiety, robust glove selection is critical[5][6]. While nitrile gloves are a common laboratory standard, some sources explicitly recommend against them for pyridine, favoring materials like butyl rubber[5]. Double-gloving provides a safeguard against undetected pinholes and contamination during doffing.

  • Body Protection: A lab coat is standard, but a chemical-resistant apron is crucial for protecting against splashes during solution transfers[8].

  • Respiratory Protection: The primary method of respiratory protection is the use of engineering controls, specifically a certified chemical fume hood[5][9]. This minimizes the potential for inhaling aerosols or vapors. Respirators are reserved for situations where these controls are insufficient or during emergencies.

PPE_Selection_Process cluster_task Task Evaluation cluster_selection PPE Selection Logic Task Identify Task (e.g., Weighing, Solution Prep) State Assess Physical State (Solid, Liquid, Aerosol) Task->State Quantity Assess Quantity Task->Quantity Engineering Primary Control: Work in Fume Hood Eye Select Eye Protection (Goggles +/- Face Shield) State->Eye Gloves Select Gloves (Nitrile vs. Butyl Rubber) State->Gloves Body Select Body Protection (Lab Coat +/- Apron) Quantity->Body Engineering->Eye Eye->Gloves Gloves->Body Result Final PPE Ensemble Body->Result

Caption: A logical workflow for selecting appropriate PPE based on the task.

Operational Protocols: Ensuring Safety at Every Step

Adherence to standardized procedures is paramount for minimizing exposure risk.

Weighing and Transfer of Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don the appropriate PPE (safety goggles, double nitrile gloves, lab coat).

  • Containment: Perform all manipulations deep within the fume hood. Use a disposable weigh boat to avoid contaminating the analytical balance.

  • Handling: Use a dedicated spatula for transfers. Handle the material gently to prevent the generation of dust.

  • Cleanup: After weighing, carefully wipe down the spatula, weigh boat, and any affected surfaces inside the hood with a damp cloth. Dispose of all contaminated materials as hazardous waste.

  • Storage: Securely close the primary container and store it in a cool, dry, well-ventilated place away from strong oxidizing agents[7][10].

Preparation of Solutions
  • Preparation: Don appropriate PPE (chemical splash goggles, butyl rubber gloves over nitrile, lab coat, and apron). Conduct the entire procedure within a chemical fume hood.

  • Procedure: Place a stir bar in the flask containing the weighed solid. Add the solvent slowly down the side of the flask to avoid splashing.

  • Transfer: Use a volumetric pipette or a syringe for precise and safe transfers. Avoid pouring directly between containers, especially when dealing with small openings.

  • Spill Readiness: Ensure a chemical spill kit containing absorbent material suitable for organic solvents is readily accessible before you begin.

Disposal and Emergency Plans

Safe handling extends to the entire lifecycle of the chemical, including its disposal and unforeseen incidents.

Waste Disposal

All materials contaminated with (2-Cyclohexyl)ethyl 2-pyridyl ketone, including gloves, weigh boats, pipette tips, and excess solutions, must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, clearly labeled, and sealed container for organic solvent waste[11].

  • Solid Waste: Collect in a separate, labeled, and sealed container.

  • Compliance: Follow all institutional, local, and federal regulations for hazardous waste disposal[12][13].

Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill. For small spills within a fume hood, trained personnel may proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EH&S) department.

  • Contain: Use an absorbent material (such as vermiculite or sand) to contain the spill and prevent it from spreading[8].

  • Cleanup: Wearing the appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.

Spill_Response_Plan Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate Assess Assess Hazard (Size, Location) Evacuate->Assess IsSmall Small & Contained? Assess->IsSmall CallEHS Call EH&S IsSmall->CallEHS No Cleanup Trained Staff Cleanup IsSmall->Cleanup Yes DonPPE Don Spill-Appropriate PPE Cleanup->DonPPE Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Surface Collect->Decon

Caption: A decision-making workflow for responding to a chemical spill.

References

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Butanone. National Center for Biotechnology Information (NCBI). [Link]

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